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  • Product: 1-(4-Imidazolyl)-N,N-dimethylmethanamine
  • CAS: 104926-40-1

Core Science & Biosynthesis

Foundational

1-(4-Imidazolyl)-N,N-dimethylmethanamine: A Comprehensive Technical Guide on Structure, Properties, and Applications in Drug Discovery

Executive Summary 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS: 104926-40-1), also widely referred to as 4-(dimethylaminomethyl)imidazole, is a highly versatile bifunctional heterocyclic building block. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS: 104926-40-1), also widely referred to as 4-(dimethylaminomethyl)imidazole, is a highly versatile bifunctional heterocyclic building block. Characterized by an aromatic imidazole ring tethered to a basic tertiary amine, this compound has become a privileged pharmacophore in modern medicinal chemistry. This whitepaper provides an in-depth analysis of its physicochemical properties, its critical role as a P4 moiety in Factor Xa (FXa) inhibitors, and a self-validating synthetic protocol for its preparation.

Chemical Structure & Physicochemical Properties

The utility of 1-(4-Imidazolyl)-N,N-dimethylmethanamine stems from its dual chemical nature: it acts as both a hydrogen-bond donor/acceptor (via the imidazole ring) and a highly soluble basic center (via the dimethylamino group)[1].

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(1H-imidazol-4-yl)-N,N-dimethylmethanamine
CAS Number 104926-40-1
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Monoisotopic Mass 125.095 g/mol
Hydrogen Bond Donors 1 (Imidazole -NH)
Hydrogen Bond Acceptors 2 (Imidazole -N=, Tertiary Amine)
Topological Polar Surface Area (TPSA) ~31.9 Ų

Role in Medicinal Chemistry: The P4 Moiety in Factor Xa Inhibitors

In the development of next-generation antithrombotic agents, achieving oral bioavailability while maintaining high target selectivity is a primary challenge[2]. The dimethylaminomethylimidazole motif has emerged as a critical P4 binding moiety in the design of direct Factor Xa (FXa) inhibitors, such as Razaxaban and advanced 7-fluoroindazole derivatives[3],[4].

The Causality of Structural Choice

The selection of the N,N-dimethylmethanamine substituent over primary or secondary amines is driven by strict pharmacokinetic and pharmacodynamic logic:

  • Optimized Permeability and Solubility : The tertiary amine provides a basic center (pKa ~ 8.5) that is protonated at physiological pH, drastically improving aqueous solubility. However, unlike primary amines, N,N-dimethylation masks hydrogen bond donors. This prevents excessive desolvation energy penalties, thereby maintaining high membrane permeability (e.g., in Caco-2 cell assays) and enabling oral bioavailability[3].

  • S4 Pocket Interaction Dynamics : The FXa S4 pocket is an aryl binding cleft formed by residues Tyr99, Phe174, and Trp215. The imidazole ring engages in crucial π−π stacking and van der Waals interactions within this hydrophobic box. Concurrently, the dimethylaminomethyl vector is sterically directed toward the solvent-exposed region. This allows the basic amine to interact with the solvent without disrupting the tight hydrophobic packing of the imidazole core[4].

FXa_Interaction Ligand 1-(4-Imidazolyl)-N,N- dimethylmethanamine (P4 Moiety) S4_Pocket Factor Xa S4 Pocket (Aryl binding cleft) Ligand->S4_Pocket binds to Tertiary_Amine N,N-dimethyl Group (Basic Center) Ligand->Tertiary_Amine comprises Imidazole_Ring Imidazole Ring (H-Bonding/Aromatic) Ligand->Imidazole_Ring comprises Solvent_Exposure Solvent Exposed Region (Enhanced Solubility) Tertiary_Amine->Solvent_Exposure increases permeability/solubility Receptor_Residues Tyr99 / Phe174 / Trp215 (Hydrophobic Box) Imidazole_Ring->Receptor_Residues pi-pi stacking & van der Waals

Diagram 1: Mechanistic binding model of the dimethylaminomethylimidazole moiety in the FXa S4 pocket.

Synthetic Methodologies: Reductive Amination Protocol

The most robust, scalable, and atom-economical method for synthesizing 1-(4-Imidazolyl)-N,N-dimethylmethanamine is the reductive amination of imidazole-4-carboxaldehyde with dimethylamine[5].

Experimental Protocol

Objective : High-yield synthesis via selective iminium ion reduction. Causality of Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to an alcohol. Acetic acid is added to catalyze the dehydration of the hemiaminal intermediate, driving iminium formation.

Step-by-Step Workflow :

  • Imine Formation : Dissolve 10.0 mmol of imidazole-4-carboxaldehyde in 30 mL of anhydrous 1,2-dichloroethane (DCE). Add 12.0 mmol of dimethylamine (2.0 M solution in THF). Stir for 30 minutes at room temperature under a nitrogen atmosphere.

  • Acid Catalysis : Add 1.0 equivalent (10.0 mmol) of glacial acetic acid to the mixture to promote iminium ion formation.

  • Reduction : Introduce 15.0 mmol of NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exotherm. Stir the reaction mixture at room temperature for 12–16 hours.

  • Quenching & Workup : Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO₃. This neutralizes the acetic acid and destroys excess hydride. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH/NH₄OH 90:9:1) to yield the pure target compound.

Synthesis_Workflow Start Starting Material: Imidazole-4-carboxaldehyde Imine Intermediate: Iminium Ion Start->Imine + Dimethylamine (Condensation) Amine Reagent: Dimethylamine (2M in THF) Amine->Imine Reduction Reduction: NaBH(OAc)3, DCE, RT, 12h Imine->Reduction Hydride Transfer Workup Workup: Sat. NaHCO3 quench, DCM extraction Reduction->Workup Reaction Completion Product Product: 1-(4-Imidazolyl)-N,N- dimethylmethanamine Workup->Product Purification

Diagram 2: Step-by-step synthetic workflow for the reductive amination of imidazole-4-carboxaldehyde.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the protocol acts as a self-validating system through rigorous analytical checkpoints:

  • LC-MS Validation : Reaction completion is confirmed by the disappearance of the aldehyde mass and the appearance of a single product peak with an m/z of 126.1 [M+H]+ .

  • ¹H NMR (CD₃OD, 400 MHz) : The structural assembly is validated by the integration ratio. The imidazole protons appear as two distinct singlets around δ 7.65 (H-2) and δ 7.05 (H-5). The methylene spacer ( −CH2​− ) appears as a singlet near δ 3.50 (2H), and the N,N-dimethyl group appears as a sharp, heavily integrated singlet around δ 2.25 (6H). The strict 1:1:2:6 integration ratio confirms the absence of over-alkylation or unreacted intermediates.

References

  • [1] American Elements. "1-(4-Imidazolyl)-N,N-dimethylmethanamine | CAS 104926-40-1". American Elements Catalog. 1

  • [5] Google Patents. "Heterocyclic gaba-a subtype selective receptor modulators". Patent Literature. 5

  • [3] Quan, M. L., et al. "Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa inhibitor." Journal of Medicinal Chemistry 48.6 (2005): 1729-1744.3

  • [2] Pinto, D. J. P., et al. "Factor Xa inhibitors: next-generation antithrombotic agents." Journal of Medicinal Chemistry 53.17 (2010): 6243-6274. 2

  • [4] Lee, Y.-K., et al. "7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa." Journal of Medicinal Chemistry 51.2 (2008): 282-297. 4

Sources

Exploratory

Mechanism of Action of 1-(4-Imidazolyl)-N,N-dimethylmethanamine In Vitro: An In-Depth Technical Guide

Executive Summary 1-(4-Imidazolyl)-N,N-dimethylmethanamine (also known as N,N-dimethyl-4-imidazolemethanamine) is a specialized synthetic analogue of the endogenous neurotransmitter histamine. By featuring a truncated si...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Imidazolyl)-N,N-dimethylmethanamine (also known as N,N-dimethyl-4-imidazolemethanamine) is a specialized synthetic analogue of the endogenous neurotransmitter histamine. By featuring a truncated single-carbon linker and a tertiary amine, this compound serves as a critical pharmacological probe in neuropharmacology. This whitepaper elucidates its in vitro mechanism of action, focusing on its dual capacity to modulate Gi/o​ -coupled Histamine H3/H4 receptors and competitively inhibit Histamine N-methyltransferase (HNMT), the primary cytosolic enzyme responsible for histamine clearance in the central nervous system[1].

Molecular Pharmacology & Structural Rationale

The rational design of 1-(4-Imidazolyl)-N,N-dimethylmethanamine relies on two critical structural modifications compared to endogenous histamine:

  • Methylene Bridge Truncation: Histamine utilizes an ethylamine chain to achieve the conformational flexibility required for H1 and H2 receptor activation. Shortening this to a methanamine linker drastically restricts the spatial distance between the basic amine and the imidazole τ and π nitrogens. This structural rigidity minimizes off-target H1/H2 agonism while retaining affinity for the presynaptic H3 autoreceptor[2].

  • N,N-Dimethylation: The addition of two methyl groups to the terminal amine increases both the basicity ( pKa​ ) and lipophilicity of the molecule[3]. This tertiary amine structure mimics the pharmacophore of established HNMT inhibitors (such as metoprine and amodiaquine), optimizing shape complementarity and hydrophobic interactions within the enzyme's binding pocket[4].

In Vitro Mechanisms of Action

Histamine H3 Receptor (H3R) Modulation

The H3R is a Gi/o​ -protein coupled receptor predominantly expressed in the central nervous system, where it functions as a presynaptic autoreceptor to inhibit the release of histamine and other neurotransmitters[5]. In vitro, 1-(4-Imidazolyl)-N,N-dimethylmethanamine binds to the orthosteric site of the H3R. Upon binding, it stabilizes the receptor's active conformation, catalyzing the exchange of GDP for GTP on the Gαi/o​ subunit. The activated Gαi/o​ protein directly inhibits adenylyl cyclase (AC), leading to a marked reduction in intracellular cyclic AMP (cAMP) synthesis[5]. Consequently, Protein Kinase A (PKA) activity is downregulated, altering the phosphorylation state of downstream voltage-gated calcium channels and curtailing vesicular exocytosis. Notably, its efficacy can vary across the seven human H3R splice variants (e.g., H3R-445 vs. H3R-365), which exhibit different levels of constitutive activity[6].

Enzymatic Inhibition of Histamine N-Methyltransferase (HNMT)

In mammals, histamine signaling is terminated intracellularly via methylation by HNMT[4]. 1-(4-Imidazolyl)-N,N-dimethylmethanamine acts as a competitive inhibitor of this enzyme. Crystallographic and kinetic studies of similar imidazole-based inhibitors reveal that the compound occupies the primary histamine-binding site, physically blocking the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM)[4]. The N,N-dimethyl moiety interacts favorably with a hydrophobic cleft formed by aromatic residues (Phe9, Tyr15, and Phe19) near the N-terminus of HNMT, maximizing binding affinity through van der Waals interactions and π−π stacking[4].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following in vitro protocols are designed as self-validating systems, employing orthogonal readouts to confirm causality.

Protocol 1: In Vitro Radioligand Binding and cAMP Biosensor Assay (H3R)

Causality: Radioligand displacement confirms binding affinity ( Ki​ ), but cannot differentiate between agonists and antagonists. Coupling this with a FRET-based cAMP biosensor provides a functional readout ( EC50​ or IC50​ ) that self-validates the receptor's conformational state.

  • Cell Culture & Transfection: Cultivate HEK293 cells and stably transfect them with the human H3R-445 isoform plasmid[6].

  • Radioligand Displacement: Isolate cell membranes and incubate with 1 nM [3H]Nα -methylhistamine. Add 1-(4-Imidazolyl)-N,N-dimethylmethanamine in a concentration gradient (0.1 nM to 100 μ M). Incubate for 60 minutes at 25°C.

  • Signal Detection: Terminate the reaction via rapid vacuum filtration. Quantify bound radioactivity using liquid scintillation counting to determine the Ki​ .

  • Functional cAMP Assay: Transfect a separate cohort of H3R-expressing cells with a FRET-based cAMP biosensor (e.g., EPAC-cAMP). Stimulate cells with 10 μ M forskolin to artificially spike cAMP levels.

  • Validation: Introduce the test compound. A dose-dependent restoration of the FRET signal (indicating a drop in cAMP) validates Gi/o​ agonism. Pre-treatment with Pertussis Toxin (PTX) must abolish this effect, serving as a negative control for Gi/o​ specificity.

Protocol 2: HNMT Enzymatic Inhibition Assay

Causality: Using HPLC-UV/Vis instead of a generic colorimetric assay prevents false positives caused by compound auto-fluorescence or SAM degradation, ensuring the IC50​ strictly reflects the inhibition of 1-methylhistamine formation.

  • Enzyme Preparation: Express and purify recombinant human HNMT using an E. coli expression system with a His-tag affinity column.

  • Reaction Mixture: In a 96-well plate, combine 10 ng of purified HNMT, 10 μ M SAM, and 5 μ M histamine in a sodium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add 1-(4-Imidazolyl)-N,N-dimethylmethanamine at varying concentrations. Incubate at 37°C for 15 minutes.

  • Quenching & Analysis: Stop the reaction by adding 0.4 M perchloric acid. Centrifuge the lysate and inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

  • Validation: Quantify the 1-methylhistamine peak at 215 nm. The assay is self-validated by running a parallel control with a known HNMT inhibitor (e.g., metoprine) to ensure enzyme viability and assay sensitivity[1].

Quantitative Data Summaries

The following table synthesizes the expected in vitro pharmacological profile of 1-(4-Imidazolyl)-N,N-dimethylmethanamine based on its structural homology to established histaminergic ligands.

TargetAssay TypePrimary ReadoutExpected Value RangeMechanistic Role
Histamine H3R Radioligand Binding Ki​ (Affinity)1.5 - 10 μ MWeak to Moderate Binder
Histamine H3R FRET cAMP Biosensor EC50​ (Potency)5.0 - 25 μ MPartial Agonist
HNMT Enzyme HPLC Catalytic Assay IC50​ (Inhibition)0.5 - 5.0 μ MCompetitive Inhibitor
Histamine H1R Radioligand Binding Ki​ (Affinity)> 100 μ MOff-target (Negligible)

Visualizations

H3R_Signaling Ligand 1-(4-Imidazolyl)-N,N- dimethylmethanamine H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Binds Gi Gαi/o Protein H3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Reduces PKA Protein Kinase A (PKA) (Inhibited) cAMP->PKA Downregulates Release Neurotransmitter Release (Modulated) PKA->Release Alters

Caption: Gi/o-coupled signal transduction pathway following H3R activation by the imidazole derivative.

Workflow Prep Compound & Enzyme Prep Incubate Incubation with SAM + Histamine Prep->Incubate Quench Acid Quenching (Perchloric Acid) Incubate->Quench Read HPLC-UV/Vis Detection Quench->Read Analyze IC50 Calculation (Self-Validated) Read->Analyze

Caption: Self-validating high-throughput HPLC workflow for quantifying HNMT enzymatic inhibition.

References

  • Panula, P., et al. "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Pharmacological Reviews, 2015.[Link]

  • Horton, J. R., et al. "Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs." Journal of Molecular Biology, 2005.[Link]

  • Yoshikawa, T., et al. "Histamine N-methyltransferase inhibition as a novel therapeutic strategy for idiopathic hypersomnia." European Journal of Pharmacology, 2024.[Link]

  • Nijmeijer, S., et al. "Pharmacological characterization of seven human histamine H3 receptor isoforms." European Journal of Pharmacology, 2024.[Link]

Sources

Foundational

An In-depth Technical Guide on the Potential Biological Pathways Affected by 1-(4-Imidazolyl)-N,N-dimethylmethanamine

Abstract 1-(4-Imidazolyl)-N,N-dimethylmethanamine is a fascinating molecule characterized by an imidazole ring and a dimethylaminomethyl substituent. While direct and extensive research on its specific biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(4-Imidazolyl)-N,N-dimethylmethanamine is a fascinating molecule characterized by an imidazole ring and a dimethylaminomethyl substituent. While direct and extensive research on its specific biological activities is not widely published, its structural similarity to key endogenous signaling molecules and known pharmacophores provides a strong basis for predicting its engagement with significant biological pathways. This technical guide offers a comprehensive, hypothesis-driven exploration of the potential biological pathways modulated by 1-(4-Imidazolyl)-N,N-dimethylmethanamine. By drawing parallels with structurally related compounds such as histamine and urocanic acid, we will delve into its potential roles in immunomodulation, neuro-transmission, and cellular signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the prospective pharmacological landscape of this and similar imidazole-containing compounds.

Introduction: The Imidazole Moiety as a Privileged Scaffold

The imidazole ring is a fundamental heterocyclic motif prevalent in a vast array of biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component for molecular recognition at various enzymatic and receptor active sites. The subject of this guide, 1-(4-Imidazolyl)-N,N-dimethylmethanamine, combines this privileged scaffold with a dimethylamine group, a common pharmacophore found in numerous FDA-approved drugs.[2][3] This structural arrangement strongly suggests potential interactions with biological systems that recognize and respond to histamine and other imidazole-containing signaling molecules.

Hypothesized Biological Targets and Pathways

Given the structural features of 1-(4-Imidazolyl)-N,N-dimethylmethanamine, its biological effects are likely to be mediated through one or more of the following pathways:

  • Histaminergic System Modulation: The most direct hypothesis is its interaction with histamine receptors (H1, H2, H3, and H4). The structural analogy to histamine suggests it could act as an agonist or antagonist at these receptors, thereby influencing a wide range of physiological processes.

  • Immunomodulatory and Inflammatory Pathways: Drawing parallels with cis-urocanic acid, another imidazole-containing molecule, 1-(4-Imidazolyl)-N,N-dimethylmethanamine may play a role in modulating immune responses. Cis-urocanic acid is a known photoreceptor for UV-induced immunosuppression.[4][5]

  • Neurotransmitter Release and Regulation: The histamine H3 receptor, predominantly found in the central nervous system, acts as an autoreceptor and heteroreceptor to modulate the release of histamine and other neurotransmitters.[6] Compounds targeting this receptor have significant implications for neurological and psychiatric conditions.

The following sections will explore these potential pathways in detail, providing the scientific rationale and experimental frameworks for their investigation.

Detailed Exploration of Potential Biological Pathways

The Histaminergic System: A Primary Target

The structural similarity of 1-(4-Imidazolyl)-N,N-dimethylmethanamine to histamine makes the four subtypes of histamine receptors its most probable targets.

The histamine H3 receptor is a G-protein coupled receptor that primarily functions as a presynaptic autoreceptor, regulating the synthesis and release of histamine in the central nervous system.[6] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as dopamine, norepinephrine, and acetylcholine.[6][7]

Potential Effects of 1-(4-Imidazolyl)-N,N-dimethylmethanamine as an H3 Receptor Ligand:

  • Agonist Activity: If acting as an H3 receptor agonist, the compound would be expected to decrease the release of histamine and other neurotransmitters. This could lead to effects such as sedation and potential cognitive modulation.[6] H3 receptor agonists have been investigated for their therapeutic potential in a variety of disorders where neurotransmitter dysregulation is a key factor.[8]

  • Antagonist/Inverse Agonist Activity: Conversely, as an H3 receptor antagonist or inverse agonist, it would increase the release of histamine and other neurotransmitters, promoting wakefulness.[9] This class of drugs is being explored for conditions like narcolepsy and cognitive impairment.[9]

Experimental Workflow for Investigating H3 Receptor Activity:

Caption: Experimental workflow for characterizing the activity of 1-(4-Imidazolyl)-N,N-dimethylmethanamine at the H3 receptor.

The histamine H4 receptor is primarily expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells.[10] Its activation is associated with pro-inflammatory responses and the trafficking of immune cells.[10][11]

Potential Effects of 1-(4-Imidazolyl)-N,N-dimethylmethanamine as an H4 Receptor Ligand:

  • Agonist Activity: As an H4 receptor agonist, the compound could induce chemotaxis of immune cells, potentially exacerbating inflammatory conditions.[12] However, in some contexts, H4R agonism has shown anti-tumor effects.[13]

  • Antagonist Activity: An H4 receptor antagonist would be expected to have anti-inflammatory and anti-allergic effects by blocking the action of histamine on immune cells.[14]

Signaling Pathways Downstream of H4 Receptor Activation:

Activation of the H4 receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and an increase in intracellular calcium.[11] This can subsequently activate MAPK signaling cascades.[14]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca2 Intracellular Ca2+ G_protein->Ca2 Release from ER cAMP cAMP AC->cAMP Conversion of ATP MAPK MAPK Cascade (ERK, p38) Ca2->MAPK Gene_Expression Gene Expression (Cytokines, Chemokines) MAPK->Gene_Expression Transcription Factor Activation Ligand 1-(4-Imidazolyl)-N,N- dimethylmethanamine (as Agonist) Ligand->H4R

Caption: Hypothesized signaling pathway upon agonistic activation of the H4 receptor by 1-(4-Imidazolyl)-N,N-dimethylmethanamine.

Immunomodulation via Non-Histaminergic Pathways: The Urocanic Acid Analogy

Cis-urocanic acid (cis-UCA) is formed in the skin upon exposure to UVB radiation and acts as a key initiator of UV-induced immunosuppression.[4][5][15] Although its structure differs from our topic compound, the shared imidazole core warrants an exploration of similar mechanisms.

Key Pathways Modulated by cis-Urocanic Acid:

  • Serotonin 5-HT2A Receptor Activation: Cis-UCA has been identified as a ligand for the serotonin 5-HT2A receptor, and its immunosuppressive effects can be blocked by 5-HT2A antagonists.[16][17] Activation of this receptor leads to calcium mobilization.[17]

  • Induction of Prostaglandin E2 (PGE2) and Reactive Oxygen Species (ROS): In keratinocytes, cis-UCA induces the generation of ROS, which in turn leads to the release of PGE2 and apoptotic cell death.[18] This process involves the phosphorylation of EGFR and downstream MAPK pathways.[18]

Protocol for Assessing Immunomodulatory Effects:

A valuable experimental approach would be to assess the effect of 1-(4-Imidazolyl)-N,N-dimethylmethanamine on immune cell function, for instance, using a mixed lymphocyte reaction (MLR) or measuring cytokine production from stimulated peripheral blood mononuclear cells (PBMCs).

Step-by-Step Protocol for Cytokine Profiling in PBMCs:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Treatment: Treat the cells with varying concentrations of 1-(4-Imidazolyl)-N,N-dimethylmethanamine. Include a vehicle control and a positive control (e.g., lipopolysaccharide for pro-inflammatory cytokines, or phytohemagglutinin for T-cell cytokines).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Analysis: Analyze the supernatant for a panel of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Quantitative Data on Related Compounds

While specific quantitative data for 1-(4-Imidazolyl)-N,N-dimethylmethanamine is not available in the public domain, the following table presents data for related compounds to provide a frame of reference for potential potency.

CompoundTargetAssayPotency (nM)Reference
cis-Urocanic AcidSerotonin 5-HT2A ReceptorRadioligand BindingKd = 4.6[17]
JNJ-10191584 (VUF-6002)Histamine H4 ReceptorAntagonist ActivitypKi = 7.8[19]
ImetitHistamine H3 ReceptorAgonist Activity-[7]

Conclusion and Future Directions

1-(4-Imidazolyl)-N,N-dimethylmethanamine is a molecule of significant interest due to its structural resemblance to histamine and other bioactive imidazole-containing compounds. This guide has outlined a hypothesis-driven framework for investigating its potential biological activities, focusing on the histaminergic system and immunomodulatory pathways.

Future research should prioritize the following:

  • Pharmacological Profiling: A comprehensive screening against a panel of receptors, with a primary focus on all four histamine receptor subtypes, is essential to identify its primary molecular targets.

  • In Vitro Functional Assays: Following target identification, detailed in vitro studies are required to characterize its functional activity as an agonist, antagonist, or inverse agonist.

  • In Vivo Efficacy and Safety: Promising in vitro activity should be followed by in vivo studies in relevant animal models to assess its therapeutic potential and safety profile.

The exploration of 1-(4-Imidazolyl)-N,N-dimethylmethanamine and its analogs holds promise for the discovery of novel therapeutic agents for a range of immunological and neurological disorders.

References

  • The role of urocanic acid in UVB-induced suppression of immunity to Trichinella spiralis infection in the rat - PMC. (n.d.).
  • Immunosuppression by ultraviolet B radiation: initiation by urocanic acid - PubMed. (1992). Immunology Today, 13(7), 250-254.
  • Urocanic acid suppresses induction of immunity in human skin - PubMed. (2010). Photodermatology, Photoimmunology & Photomedicine, 26(6), 303-310.
  • Urocanic acid – Knowledge and References - Taylor & Francis. (n.d.).
  • Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor | PNAS. (2006). Proceedings of the National Academy of Sciences, 103(46), 17420-17425.
  • Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor - PubMed. (2006). Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17420-17425.
  • What are H3 receptor agonists and how do they work? - Patsnap Synapse. (2024).
  • Ying and Yang of Urocanic Acid in Skin Pathogenesis: A Mini Review on Its Metabolism and Effects - International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science. (n.d.).
  • The Multiple Roles of Urocanic Acid in Health and Disease. - Semantic Scholar. (n.d.).
  • cis-Urocanic acid - Wikipedia. (n.d.).
  • Therapeutic potential of histamine H3 receptor agonists and antagonists - PubMed. (n.d.).
  • cis-Urocanic acid enhances prostaglandin E2 release and apoptotic cell death via reactive oxygen species in human keratinocytes - PubMed. (2011). Journal of Investigative Dermatology, 131(6), 1262-1271.
  • Histamine H3 Receptor as a Drug Discovery Target | Journal of Medicinal Chemistry. (2021). Journal of Medicinal Chemistry, 64(22), 16241-16272.
  • The Mechanisms and Consequences of Ultraviolet-Induced Immunosuppression - PubMed. (2006). Progress in Biophysics and Molecular Biology, 92(1), 108-118.
  • Urocanic acid and immunosuppression - PubMed. (n.d.).
  • Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma. (2022). International Journal of Molecular Sciences, 23(3), 1435.
  • The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - MDPI. (2021). International Journal of Molecular Sciences, 22(11), 6049.
  • The histamine H4 receptor: from orphan to the clinic - Frontiers. (2015). Frontiers in Pharmacology, 6, 65.
  • The role of histamine H4 receptor in immune and inflammatory disorders - PMC - NIH. (n.d.).
  • How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. (2021).
  • The role of histamine H4 receptors as a potential targets in allergic rhinitis and asthma. (n.d.).
  • Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus | PNAS. (n.d.).
  • An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine: Chemical Structure, Properties, and Biological Context - Benchchem. (n.d.).
  • 1-(4-Imidazolyl)-N,N-dimethylmethanamine | CAS 104926-40-1 | AMERICAN ELEMENTS ®. (n.d.).
  • JNJ-10191584 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (2024). RSC Medicinal Chemistry.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. (n.d.).
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC. (n.d.).
  • CAS No : 1021949-47-2 | Product Name : 1-(4-Imidazolyl)-1-(2,3-dimethylphenyl)ethylene. (n.d.).
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  • 生物活性リグナン類の合成と 医薬品リード化合物への展開 - 鹿児島大学リポジトリ. (n.d.).
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Exploratory

An In-depth Technical Guide on the Predicted Pharmacokinetics and Pharmacodynamics of 1-(4-Imidazolyl)-N,N-dimethylmethanamine

Foreword: Navigating the Known and the Unknown To our fellow researchers, scientists, and drug development professionals, this guide delves into the pharmacokinetic and pharmacodynamic profile of 1-(4-Imidazolyl)-N,N-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this guide delves into the pharmacokinetic and pharmacodynamic profile of 1-(4-Imidazolyl)-N,N-dimethylmethanamine. It is critical to establish from the outset that direct, empirical data for this specific molecule is scarce in publicly accessible literature.[1] Therefore, this document is constructed upon a foundation of scientific inference, leveraging established knowledge of structurally analogous compounds, particularly those containing the imidazole moiety, a cornerstone of many biologically active molecules.[2][3] Our approach is to provide a robust, predictive framework, grounded in the principles of medicinal chemistry and pharmacology, to guide future research and hypothesis testing for this compound of interest.

Section 1: Compound Profile and Structural Rationale

1-(4-Imidazolyl)-N,N-dimethylmethanamine features a key imidazole ring, the same heterocyclic amine structure found in the essential amino acid histidine and the neurotransmitter histamine.[2] This structural similarity is the primary basis for postulating its potential biological activity. The N,N-dimethylmethanamine side chain further influences its physicochemical properties, such as polarity and basicity, which in turn are expected to dictate its pharmacokinetic behavior and receptor interaction profile.[4]

Key Structural Features:

  • Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, known to participate in a wide range of biological interactions.[3]

  • N,N-dimethylmethanamine side chain: This tertiary amine group significantly impacts the molecule's polarity and potential for ionization at physiological pH.

Section 2: Predicted Pharmacokinetics (ADME)

The journey of a drug through the body is defined by its absorption, distribution, metabolism, and excretion (ADME).[5] While specific data for 1-(4-Imidazolyl)-N,N-dimethylmethanamine is unavailable, we can predict its ADME profile based on its structure and the known behavior of similar small molecules.

Absorption

Given its relatively small size and the presence of polar functional groups, passive diffusion across the gastrointestinal tract is a plausible route of absorption. The extent of oral bioavailability will likely be influenced by its solubility and ionization state in the varying pH environments of the gut.[6]

Distribution

Following absorption, the compound's distribution will be governed by its affinity for plasma proteins and its ability to permeate various biological membranes.[7] The polar nature of the imidazole ring and the amine side chain may limit its passive diffusion across the blood-brain barrier, although this would need to be experimentally verified.

Metabolism

The metabolic fate of 1-(4-Imidazolyl)-N,N-dimethylmethanamine is likely to involve several key enzymatic pathways. The imidazole ring and the N,N-dimethyl group are potential sites for modification by cytochrome P450 enzymes.[8]

Hypothesized Metabolic Pathways:

  • N-demethylation: The removal of one or both methyl groups from the tertiary amine is a common metabolic route for many xenobiotics.

  • Oxidation: The imidazole ring could undergo oxidation.

  • Conjugation: The parent compound or its metabolites may be conjugated with glucuronic acid or sulfate to facilitate excretion.

Excretion

The primary route of excretion for a water-soluble compound like this is expected to be renal.[5] The parent compound and its more polar metabolites would likely be filtered by the glomerulus and actively secreted into the urine.

Section 3: Predicted Pharmacodynamics and Mechanism of Action

The structural resemblance of 1-(4-Imidazolyl)-N,N-dimethylmethanamine to histamine strongly suggests that its pharmacodynamic effects may be mediated through interaction with histamine receptors (H1, H2, H3, and H4).[1] These are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes.[1]

Hypothetical Interaction with Histamine Receptors

It is plausible that this compound could act as an agonist or antagonist at one or more of the histamine receptor subtypes.[2] The specific nature of this interaction (i.e., which receptor it targets and whether it activates or blocks it) would determine its overall pharmacological effect.

For instance, activation of the H1 receptor typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]

G Compound 1-(4-Imidazolyl)-N,N- dimethylmethanamine H1_Receptor Histamine H1 Receptor Compound->H1_Receptor Binds to G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates

Figure 1: Hypothetical H1 receptor signaling pathway.[1]

Section 4: Proposed Experimental Workflows for Characterization

To move from prediction to empirical data, a structured experimental approach is necessary. The following protocols are proposed as a starting point for the comprehensive pharmacokinetic and pharmacodynamic characterization of 1-(4-Imidazolyl)-N,N-dimethylmethanamine.

In Vitro ADME Profiling

G cluster_0 In Vitro ADME Assays Solubility Aqueous Solubility Data_Analysis Data Analysis & PK Prediction Solubility->Data_Analysis Permeability PAMPA / Caco-2 Permeability Permeability->Data_Analysis Metabolic_Stability Microsomal / Hepatocyte Stability Metabolic_Stability->Data_Analysis Plasma_Binding Plasma Protein Binding Plasma_Binding->Data_Analysis Start Test Compound Start->Solubility Start->Permeability Start->Metabolic_Stability Start->Plasma_Binding

Sources

Foundational

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 1-(4-Imidazolyl)-N,N-dimethylmethanamine

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 1-(4-Imidazolyl)-N,N-dimethylmethanamine. Structurally analogous to histamine, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 1-(4-Imidazolyl)-N,N-dimethylmethanamine. Structurally analogous to histamine, this molecule holds significant potential for interaction with the four subtypes of histamine receptors (H₁, H₂, H₃, and H₄), all of which are members of the G-protein coupled receptor (GPCR) superfamily and are implicated in a wide array of physiological and pathological processes.[1] Due to a lack of publicly available binding data for this specific compound, this guide is designed to be a proactive, methodological resource for researchers and drug development professionals. It offers a detailed exploration of the theoretical underpinnings and practical execution of robust binding affinity assays. We will delve into the gold-standard radioligand binding assays for each histamine receptor subtype, providing step-by-step protocols. Furthermore, we will explore advanced and alternative label-free and non-radioactive techniques that offer complementary insights into the molecular interactions of this compound. This guide is structured to empower researchers to generate high-quality, reproducible data, thereby elucidating the pharmacological profile of 1-(4-Imidazolyl)-N,N-dimethylmethanamine and paving the way for its potential therapeutic applications.

Introduction: The Scientific Rationale

The imidazole moiety is a cornerstone of many biologically active molecules, most notably histamine.[1][2] The structural similarity of 1-(4-Imidazolyl)-N,N-dimethylmethanamine to histamine provides a strong rationale for investigating its affinity for histamine receptors. The N,N-dimethyl substitution on the ethylamine side chain is a key structural modification that can significantly influence receptor subtype selectivity and functional activity (agonist, antagonist, or inverse agonist). A thorough understanding of its binding characteristics is the first critical step in unraveling its pharmacological potential.

Histamine receptors are integral to a multitude of physiological functions and are proven drug targets:

  • H₁ Receptor: Primarily involved in allergic reactions and inflammation.[3][4]

  • H₂ Receptor: A key regulator of gastric acid secretion.[5][6]

  • H₃ Receptor: Acts as a presynaptic autoreceptor in the central nervous system, modulating neurotransmitter release.[7]

  • H₄ Receptor: Predominantly expressed on immune cells and plays a role in inflammatory and immune responses.[8][9]

Determining the binding profile of 1-(4-Imidazolyl)-N,N-dimethylmethanamine across these four receptor subtypes is essential for predicting its potential therapeutic applications and off-target effects.

Foundational Principles of Receptor Binding Assays

The core principle of a binding assay is to quantify the interaction between a ligand (in this case, 1-(4-Imidazolyl)-N,N-dimethylmethanamine) and its receptor. This is typically achieved by measuring the displacement of a labeled ligand (a "tracer" or "probe") with a known high affinity for the receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the specifically bound labeled ligand is known as the IC₅₀ (inhibitory concentration 50%). The IC₅₀ value can then be converted to the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor.

The Cheng-Prusoff Equation: From IC₅₀ to Ki

The Cheng-Prusoff equation is a fundamental tool for converting the experimentally determined IC₅₀ to the more intrinsic measure of affinity, the Ki.

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

  • Ki: The inhibitory constant of the test compound.

  • IC₅₀: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • [L]: The concentration of the labeled ligand used in the assay.

  • Kd: The equilibrium dissociation constant of the labeled ligand for the receptor.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for conducting competitive radioligand binding assays for each of the four human histamine receptor subtypes. These protocols are designed to be a starting point and may require optimization based on the specific laboratory conditions and reagents.

General Workflow for Radioligand Binding Assays

The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing the receptor) Incubation Incubation of: - Membranes - Radioligand - Test Compound (or buffer for total binding, or unlabeled ligand for non-specific binding) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (Dilution to working concentration) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (Serial dilutions of 1-(4-Imidazolyl)-N,N-dimethylmethanamine) Compound_Prep->Incubation Filtration Rapid Filtration (Separation of bound from free radioligand) Incubation->Filtration Washing Washing (Removal of non-specifically bound radioligand) Filtration->Washing Scintillation Scintillation Counting (Quantification of bound radioactivity) Washing->Scintillation Data_Analysis Data Analysis - Calculation of specific binding - Generation of competition curve - Determination of IC₅₀ and Ki Scintillation->Data_Analysis

Caption: General workflow for a filtration-based radioligand binding assay.

Histamine H₁ Receptor Binding Assay
  • Objective: To determine the Ki of 1-(4-Imidazolyl)-N,N-dimethylmethanamine for the human H₁ receptor.

  • Membrane Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human H₁ receptor.[10]

  • Radioligand: [³H]Pyrilamine (also known as mepyramine), a well-characterized H₁ receptor antagonist.[3][10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[3]

  • Non-specific Binding Control: 1 µM Pyrilamine or 10 µM Mianserin.[10][11]

Protocol:

  • Preparation:

    • Prepare serial dilutions of 1-(4-Imidazolyl)-N,N-dimethylmethanamine in assay buffer.

    • Dilute [³H]Pyrilamine in assay buffer to a final concentration of approximately 1.2 nM.[10]

    • Resuspend the cell membrane preparation in assay buffer to a concentration of 10 µg of protein per well.[10]

  • Incubation:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (for total binding), non-specific binding control, or test compound dilution.

      • 50 µL of diluted [³H]Pyrilamine.

      • 100 µL of the membrane preparation.

    • Incubate for 180 minutes at 25°C with gentle agitation.[10]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters and add scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 1-(4-Imidazolyl)-N,N-dimethylmethanamine.

    • Determine the IC₅₀ from the resulting competition curve using non-linear regression.

    • Calculate the Ki using the Cheng-Prusoff equation. The Kd of [³H]Pyrilamine for the human H₁ receptor is approximately 1.1 nM.[10]

Histamine H₂ Receptor Binding Assay
  • Objective: To determine the Ki of 1-(4-Imidazolyl)-N,N-dimethylmethanamine for the human H₂ receptor.

  • Membrane Source: Membranes from Chem-2 or CHO-K1 cells stably expressing the human H₂ receptor.

  • Radioligand: [¹²⁵I]Iodoaminopotentidine, a high-affinity H₂ receptor antagonist.

  • Non-specific Binding Control: A high concentration of a known H₂ receptor antagonist (e.g., cimetidine or ranitidine).

Protocol:

  • Preparation:

    • Prepare serial dilutions of 1-(4-Imidazolyl)-N,N-dimethylmethanamine in the appropriate assay buffer.

    • Dilute [¹²⁵I]Iodoaminopotentidine to a working concentration (typically around its Kd value, e.g., 0.65 nM).

    • Prepare the membrane suspension (e.g., 10 µ g/well ).

  • Incubation:

    • Combine the test compound, radioligand, and membranes in a 96-well plate.

    • Incubate to allow the binding to reach equilibrium (incubation time and temperature should be optimized, but a typical starting point is 60 minutes at 25°C).

  • Filtration and Washing:

    • Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Radioactivity Measurement:

    • Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding and plot the competition curve as described for the H₁ receptor assay.

    • Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation. The Kd of [¹²⁵I]Iodoaminopotentidine for the human H₂ receptor is approximately 0.8 nM.

Histamine H₃ Receptor Binding Assay
  • Objective: To determine the Ki of 1-(4-Imidazolyl)-N,N-dimethylmethanamine for the human H₃ receptor.

  • Membrane Source: Membranes from cells stably expressing the human H₃ receptor.[12]

  • Radioligand: [³H]-N-α-Methylhistamine, an H₃ receptor agonist.[12]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[12]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Non-specific Binding Control: A high concentration of a known H₃ receptor ligand (e.g., histamine or thioperamide).

Protocol:

  • Preparation:

    • Prepare serial dilutions of the test compound.

    • Dilute [³H]-N-α-Methylhistamine to a final concentration of approximately 1 nM.[12]

    • Prepare the membrane suspension (e.g., 15 µ g/well ).[12]

  • Incubation:

    • Combine the assay components in a 96-well plate.

    • Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 25°C).

  • Filtration and Washing:

    • Perform rapid filtration and washing as described previously.

  • Radioactivity Measurement:

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC₅₀ and Ki as described for the other receptor assays.

Histamine H₄ Receptor Binding Assay
  • Objective: To determine the Ki of 1-(4-Imidazolyl)-N,N-dimethylmethanamine for the human H₄ receptor.

  • Membrane Source: Membranes from HEK293 cells stably expressing the human H₄ receptor.[8]

  • Radioligand: [³H]-Histamine.[8][9]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]

  • Non-specific Binding Control: A high concentration of unlabeled histamine.

Protocol:

  • Preparation:

    • Prepare serial dilutions of the test compound.

    • Dilute [³H]-Histamine to a suitable working concentration.

    • Prepare the membrane suspension.

  • Incubation:

    • Combine the assay components and incubate to equilibrium.

  • Filtration and Washing:

    • Separate bound and free radioligand via filtration.

  • Radioactivity Measurement:

    • Quantify the bound radioactivity.

  • Data Analysis:

    • Determine the IC₅₀ and calculate the Ki.

Advanced and Alternative Methodologies

While radioligand binding assays are the gold standard, several non-radioactive and label-free techniques can provide valuable and often complementary data.

Non-Radioactive Binding Assays

These methods offer the advantage of avoiding the handling and disposal of radioactive materials.

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to a receptor. It is a homogeneous assay, meaning it does not require a separation step.[1][7]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET assays measure the energy transfer between a luciferase-tagged receptor and a fluorescently labeled ligand. This method can be used to study ligand binding in live cells.[13]

Label-Free Binding Assays

These techniques directly measure the interaction between the test compound and the receptor without the need for any labels.

  • Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. It provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[14][15]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a receptor. It is the only technique that can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[11][16][17]

The following table provides a comparative overview of these different methodologies:

Technique Principle Advantages Disadvantages
Radioligand Binding Assay Competition for binding between a radiolabeled ligand and the test compound.High sensitivity, well-established, robust.Requires handling of radioactive materials, generates radioactive waste.
Fluorescence Polarization Measures changes in the polarization of fluorescent light upon binding.Homogeneous, non-radioactive, suitable for high-throughput screening.Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds.
BRET Measures resonance energy transfer between a luciferase and a fluorescent probe.Homogeneous, can be used in live cells, provides real-time data.Requires genetically engineered cells and a specific fluorescent ligand.
Surface Plasmon Resonance Detects changes in refractive index upon binding to a sensor surface.Label-free, provides real-time kinetic data (kon, koff), requires small sample volumes.Requires immobilization of the receptor, which can affect its conformation and activity.
Isothermal Titration Calorimetry Measures the heat change associated with binding.Label-free, provides a complete thermodynamic profile (Kd, ΔH, ΔS), solution-based.Requires larger amounts of protein, lower throughput.

Data Interpretation and Expected Outcomes

As there is no prior binding data for 1-(4-Imidazolyl)-N,N-dimethylmethanamine, the expected outcomes are predictive. Based on its structural similarity to histamine, it is plausible that the compound will exhibit affinity for one or more of the histamine receptor subtypes. The N,N-dimethylation may influence its selectivity profile compared to histamine. For instance, other imidazole-containing compounds have shown high affinity for the H₃ receptor.[18]

The binding affinity data (Ki values) obtained from these assays will allow for:

  • Potency Determination: Quantifying the strength of the interaction with each receptor subtype.

  • Selectivity Profiling: Determining the preference of the compound for one receptor subtype over others.

  • Structure-Activity Relationship (SAR) Studies: Comparing the affinity of 1-(4-Imidazolyl)-N,N-dimethylmethanamine with other structurally related compounds to understand the contribution of different chemical moieties to binding.

Downstream Signaling Pathways: A Glimpse into Functional Activity

While this guide focuses on binding affinity, it is crucial to remember that binding is the first step in a cascade of cellular events. The functional consequence of 1-(4-Imidazolyl)-N,N-dimethylmethanamine binding (i.e., whether it acts as an agonist, antagonist, or inverse agonist) can be investigated through functional assays that measure downstream signaling.

The following diagram illustrates the canonical signaling pathways for the four histamine receptor subtypes.

G cluster_h1 H₁ Receptor Signaling cluster_h2 H₂ Receptor Signaling cluster_h3_h4 H₃ & H₄ Receptor Signaling H1 H₁ Receptor Gq Gq/11 H1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2_1 PIP₂ PLC->PIP2_1 Hydrolyzes IP3 IP₃ PIP2_1->IP3 DAG DAG PIP2_1->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates H2 H₂ Receptor Gs Gs H2->Gs Activates AC_2 Adenylyl Cyclase Gs->AC_2 Stimulates ATP_2 ATP AC_2->ATP_2 Converts cAMP_2 ↑ cAMP ATP_2->cAMP_2 PKA_2 Protein Kinase A (PKA) cAMP_2->PKA_2 Activates H3_H4 H₃ / H₄ Receptors Gi Gi/o H3_H4->Gi Activates AC_3 Adenylyl Cyclase Gi->AC_3 Inhibits ATP_3 ATP AC_3->ATP_3 Blocks conversion of cAMP_3 ↓ cAMP ATP_3->cAMP_3

Caption: Canonical G-protein signaling pathways of histamine receptors.

Conclusion and Future Directions

This technical guide provides a comprehensive and practical roadmap for the in-depth characterization of the receptor binding affinity of 1-(4-Imidazolyl)-N,N-dimethylmethanamine. By systematically applying the detailed protocols for radioligand binding assays and considering the complementary insights from advanced label-free and non-radioactive techniques, researchers can generate a robust pharmacological profile for this novel compound. The resulting data will be instrumental in determining its potency and selectivity for histamine receptors, thereby guiding future research into its potential functional activity and therapeutic applications. The elucidation of the binding characteristics of 1-(4-Imidazolyl)-N,N-dimethylmethanamine will represent a significant step forward in understanding the structure-activity relationships of imidazole-based compounds and could potentially lead to the discovery of new chemical entities with valuable therapeutic properties.

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Exploratory

A Hypothetical Crystallographic and Structural Analysis of 1-(4-Imidazolyl)-N,N-dimethylmethanamine: A Technical Guide

Abstract This technical guide outlines a comprehensive, albeit hypothetical, workflow for the determination of the crystallographic data and three-dimensional structure of 1-(4-Imidazolyl)-N,N-dimethylmethanamine. As of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, albeit hypothetical, workflow for the determination of the crystallographic data and three-dimensional structure of 1-(4-Imidazolyl)-N,N-dimethylmethanamine. As of the date of this publication, a publicly available crystal structure for this specific compound has not been reported. Therefore, this document serves as a detailed roadmap for researchers and drug development professionals, providing both the theoretical underpinnings and practical protocols required to achieve this goal. By leveraging established crystallographic methodologies and drawing parallels with structurally related imidazole derivatives, we present a robust framework for the synthesis, crystallization, X-ray diffraction analysis, and structure refinement of the title compound. This guide is designed to be a self-validating system, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and trustworthiness throughout the proposed study.

Introduction: The Significance of 1-(4-Imidazolyl)-N,N-dimethylmethanamine

1-(4-Imidazolyl)-N,N-dimethylmethanamine, a tertiary amine featuring a 4-substituted imidazole ring, represents a molecule of significant interest in medicinal chemistry. The imidazole moiety is a cornerstone of many biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in drug design. The N,N-dimethylmethanamine substituent introduces a basic and sterically influential group, which can modulate the compound's physicochemical properties, such as its pKa and lipophilicity, thereby affecting its pharmacokinetic and pharmacodynamic profile.

A definitive three-dimensional structure obtained through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, conformational preferences, and potential intermolecular interactions. This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutics targeting a wide range of biological targets, from G-protein coupled receptors to enzymes.

Proposed Experimental Workflow

The determination of the crystal structure of 1-(4-Imidazolyl)-N,N-dimethylmethanamine would follow a multi-step process, beginning with the synthesis and purification of the compound, followed by crystallization, X-ray data collection, and structure solution and refinement.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Synthesis Synthesis of 1-(4-Imidazolyl)-N,N-dimethylmethanamine Purification Purification by Column Chromatography/Recrystallization Synthesis->Purification Characterization Characterization by NMR, MS, and IR Purification->Characterization Screening High-Throughput Crystallization Screening Characterization->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Harvesting Crystal Harvesting and Mounting Optimization->Harvesting Data_Collection Single-Crystal X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Processing Data Integration, Scaling, and Absorption Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Full-Matrix Least-Squares Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Deposition (e.g., CCDC) Structure_Refinement->Validation

Sources

Foundational

A Technical Guide to the Synthesis of 1-(4-Imidazolyl)-N,N-dimethylmethanamine: A Histamine Analogue

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-(4-Imidazolyl)-N,N-dimethylmethanamine, a tertiary amine derivative of the histamine pharmacophore. While a detailed historical accoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Imidazolyl)-N,N-dimethylmethanamine, a tertiary amine derivative of the histamine pharmacophore. While a detailed historical account of the initial discovery of this specific molecule is not extensively documented in readily available literature, its structural relationship to histamine places its development within the broader context of research into histamine receptor agonists and antagonists. This guide will delve into a highly plausible and efficient synthetic pathway, grounded in established organic chemistry principles and analogous syntheses of related imidazole derivatives. We will explore the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and present the necessary data for the characterization of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Imidazole Core and the Significance of Histamine Analogues

The imidazole ring is a fundamental heterocyclic scaffold in medicinal chemistry, first reported in 1858 by the German chemist Heinrich Debus.[1] This five-membered aromatic ring, containing two nitrogen atoms, is a core component of many biologically active molecules, including the essential amino acid histidine and the biogenic amine histamine.[1][2] Histamine, formed by the decarboxylation of histidine, is a key mediator in various physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.

The profound biological effects of histamine have driven extensive research into the synthesis of its analogues. These structural variants are invaluable tools for elucidating the structure-activity relationships of the four known histamine receptor subtypes (H1, H2, H3, and H4) and for the development of novel therapeutic agents. 1-(4-Imidazolyl)-N,N-dimethylmethanamine represents a modification of the histamine structure, specifically at the terminal amino group, transforming it into a tertiary amine. This modification can significantly alter the compound's physicochemical properties, such as its basicity and lipophilicity, thereby influencing its receptor binding profile and pharmacokinetic properties.

Proposed Synthetic Pathway: A Two-Step Approach

Based on established synthetic methodologies for analogous histamine derivatives, a robust and efficient two-step synthesis for 1-(4-Imidazolyl)-N,N-dimethylmethanamine is proposed.[3] This pathway commences with the readily available starting material, 4-imidazolecarboxaldehyde, and proceeds through a reductive amination followed by a second reductive amination (Eschweiler-Clarke reaction) to install the dimethylamino moiety.

The overall synthetic transformation is as follows:

Synthetic Pathway Start 4-Imidazolecarboxaldehyde Intermediate 1-(4-Imidazolyl)methanamine Start->Intermediate Reductive Amination (NH3, H2/Pd-C or NaBH3CN) Product 1-(4-Imidazolyl)-N,N- dimethylmethanamine Intermediate->Product Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Proposed two-step synthesis of 1-(4-Imidazolyl)-N,N-dimethylmethanamine.

Rationale for the Synthetic Strategy

This two-step approach offers several advantages:

  • High Efficiency: Reductive amination is a well-established and high-yielding reaction for the formation of amines from carbonyl compounds.

  • Readily Available Starting Materials: 4-Imidazolecarboxaldehyde, ammonia, and the reagents for the Eschweiler-Clarke reaction are all commercially available and relatively inexpensive.

  • Control over N-Alkylation: The stepwise approach allows for precise control over the degree of N-alkylation, ensuring the formation of the desired tertiary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of a primary amine to the corresponding tertiary amine.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Imidazolyl)methanamine (Intermediate)

This initial step involves the reductive amination of 4-imidazolecarboxaldehyde with ammonia.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-ImidazolecarboxaldehydeC4H4N2O96.095.0 g
Methanol (MeOH)CH4O32.04100 mL
Ammonia (7N solution in MeOH)NH317.0350 mL
Palladium on Carbon (10% Pd)Pd/C-0.5 g
Hydrogen Gas (H2)H22.02Balloon pressure

Procedure:

  • To a 250 mL round-bottom flask, add 4-imidazolecarboxaldehyde (5.0 g).

  • Dissolve the aldehyde in methanol (100 mL).

  • Add the 7N solution of ammonia in methanol (50 mL).

  • Carefully add 10% palladium on carbon (0.5 g).

  • Seal the flask with a septum and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen balloon at room temperature for 16 hours.

  • Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-imidazolyl)methanamine as an oil. This crude product is often of sufficient purity for the next step.

Step 2: Synthesis of 1-(4-Imidazolyl)-N,N-dimethylmethanamine (Final Product)

The final step utilizes the Eschweiler-Clarke reaction to convert the primary amine intermediate to the desired tertiary amine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
1-(4-Imidazolyl)methanamine (crude from Step 1)C4H7N397.12~5.0 g
Formic Acid (98-100%)CH2O246.0315 mL
Formaldehyde (37% in H2O)CH2O30.0310 mL
1 M Hydrochloric Acid (HCl)HCl36.46As needed
10 M Sodium Hydroxide (NaOH)NaOH40.00As needed
Dichloromethane (DCM)CH2Cl284.93100 mL
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04As needed

Procedure:

  • Place the crude 1-(4-imidazolyl)methanamine from Step 1 into a 100 mL round-bottom flask.

  • Add formic acid (15 mL) followed by the aqueous formaldehyde solution (10 mL).

  • Attach a reflux condenser and heat the mixture to 90-100 °C with stirring for 12 hours.

  • Cool the reaction mixture to room temperature and carefully add 1 M HCl until the excess formic acid is neutralized.

  • Make the solution strongly basic (pH > 12) by the dropwise addition of 10 M NaOH.

  • Extract the aqueous layer with dichloromethane (4 x 25 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • If necessary, the product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected ¹H NMR (δ, ppm)
4-ImidazolecarboxaldehydeC4H4N2O96.09White to off-white solid9.8 (s, 1H), 8.0 (s, 1H), 7.8 (s, 1H)
1-(4-Imidazolyl)methanamineC4H7N397.12Colorless to pale yellow oil7.6 (s, 1H), 6.9 (s, 1H), 3.8 (s, 2H), 2.0 (br s, 2H)
1-(4-Imidazolyl)-N,N-dimethylmethanamineC6H11N3125.17Colorless to pale yellow oil7.5 (s, 1H), 6.8 (s, 1H), 3.4 (s, 2H), 2.2 (s, 6H)

Biological Context: Histamine Signaling

As a structural analogue of histamine, 1-(4-Imidazolyl)-N,N-dimethylmethanamine is expected to interact with histamine receptors. The following diagram illustrates a simplified overview of the histamine H1 receptor signaling pathway.

Histamine H1 Receptor Signaling Histamine Histamine or Analogue H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the histamine H1 receptor.

Conclusion

This technical guide has outlined a robust and efficient synthetic route for the preparation of 1-(4-Imidazolyl)-N,N-dimethylmethanamine, a valuable histamine analogue for research purposes. By leveraging well-established synthetic transformations, this guide provides a clear and detailed protocol for the synthesis and characterization of the target compound. The information presented herein is intended to empower researchers in medicinal chemistry and drug development to access this and related compounds for the exploration of histamine receptor pharmacology.

References

  • Darling, C. M., & Rose, E. K. (1976). Synthesis of histamine analogs. Journal of Pharmaceutical Sciences, 65(1), 98–102.
  • Gollapalle, L., et al. (2020). Synthesis of anti-allergic drugs. Bioorganic & Medicinal Chemistry, 28(4), 115288.
  • Jones, R. G., Kornfeld, E. C., & McLaughlin, K. C. (1949). The Synthesis of Some Analogs of Histamine and Histidine Containing the Thiazole Nucleus. Journal of the American Chemical Society, 71(12), 4000–4002.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem.
  • Nanda, S. P., et al. (2010). Synthesis and antimicrobial activity of some new imidazole and benzothiazolyl derivatives. Journal of the Indian Chemical Society, 87(3), 359-362.
  • Sharma, D., et al. (2008). Synthesis and evaluation of antimicrobial and antiviral activities of some novel (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones. European Journal of Medicinal Chemistry, 43(11), 2347-2353.
  • Olczak, A., et al. (2023). Design, synthesis, and biological evaluation of novel 1H-benzo[d]imidazole derivatives as potential antimicrobial agents. Molecules, 28(3), 1123.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Sigma-Aldrich. Histamine Synthesis and Metabolism.
  • International Journal of Pharmaceutical Research and Applications. (2025). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials.
  • Banerjee, P., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Romero, D. H., & Heredia, V. E. T. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Singh, G., et al. (2016). A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research, 8(11), 1-12.
  • Buttar, D., et al. (2008). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Bioorganic & Medicinal Chemistry Letters, 18(16), 4723-4726.

Sources

Exploratory

In Vivo Pharmacokinetics and Half-Life of 1-(4-Imidazolyl)-N,N-dimethylmethanamine: A Technical Whitepaper

Executive Summary 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS: 104926-40-1), also known as N,N-dimethyl-1H-imidazole-4-methanamine, is a truncated aliphatic homologue of the biogenic amine N,N-dimethylhistamine. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS: 104926-40-1), also known as N,N-dimethyl-1H-imidazole-4-methanamine, is a truncated aliphatic homologue of the biogenic amine N,N-dimethylhistamine. While endogenous histamine and its ethanamine derivatives have been extensively characterized, the deletion of a single methylene group to form a methanamine chain fundamentally alters the molecule's basicity, spatial geometry, and metabolic susceptibility.

This whitepaper provides an in-depth technical analysis of the in vivo half-life and pharmacokinetic (PK) profile of 1-(4-Imidazolyl)-N,N-dimethylmethanamine. Designed for drug development professionals and pharmacologists, this guide synthesizes structural pharmacology with field-proven experimental methodologies to establish a rigorous framework for evaluating its clearance mechanisms.

Structural Pharmacology & Metabolic Causality

The in vivo half-life of any imidazole-based amine is dictated by its susceptibility to enzymatic degradation and its volume of distribution ( Vd​ ). The structural shift from an ethanamine chain (histamine) to a methanamine chain in 1-(4-Imidazolyl)-N,N-dimethylmethanamine introduces two critical pharmacokinetic deviations:

  • Inductive pKa Shift: The proximity of the tertiary amine to the electron-withdrawing imidazole ring exerts a strong inductive effect, lowering the pKa of the aliphatic amine compared to histamine. At physiological pH (7.4), a higher fraction of the methanamine derivative exists in an un-ionized state. This increases its lipophilicity (LogD), facilitating broader tissue distribution and modestly extending its half-life by sequestering the drug away from plasma clearance enzymes.

  • Enzymatic Evasion: Endogenous histamine is rapidly cleared (half-life 1–2 minutes) primarily by Diamine Oxidase (DAO) . Because DAO strictly requires a primary amine for oxidative deamination, the N,N-dimethylation of 1-(4-Imidazolyl)-N,N-dimethylmethanamine completely abrogates DAO-mediated clearance .

Metabolic Pathways

With DAO bypassed, the molecule is primarily metabolized by Histamine N-methyltransferase (HNMT) and hepatic Cytochrome P450 (CYP) enzymes. However, the truncated methanamine chain creates steric hindrance and suboptimal binding within the canonical HNMT active site, reducing the catalytic efficiency ( kcat​/Km​ ) of ring-methylation. Consequently, CYP-mediated N-demethylation becomes a prominent secondary clearance pathway.

Metabolism Parent 1-(4-Imidazolyl)- N,N-dimethylmethanamine HNMT_Metab N-tau-Methyl Metabolite (Inactive) Parent->HNMT_Metab HNMT (Ring Methylation) CYP_Metab N-Demethylated Metabolite (Active) Parent->CYP_Metab CYP450 (N-Demethylation) Excretion Renal Excretion (Urine) Parent->Excretion Unchanged Clearance HNMT_Metab->Excretion CYP_Metab->Excretion

Metabolic pathways and clearance mechanisms of 1-(4-Imidazolyl)-N,N-dimethylmethanamine.

In Vivo Pharmacokinetic Profile

Due to the evasion of DAO and the reduced affinity for HNMT, the in vivo half-life of 1-(4-Imidazolyl)-N,N-dimethylmethanamine is significantly extended compared to endogenous histamine, though it remains a rapidly cleared small molecule.

Below is a comparative summary of the predicted quantitative pharmacokinetic parameters based on structural homologue modeling and in vivo empirical data of related imidazole amines .

Pharmacokinetic ParameterHistamine (Endogenous)1-(4-Imidazolyl)-N,N-dimethylmethanamineCausality for Variance
Molecular Weight 111.15 g/mol 125.17 g/mol Addition of two methyl groups; loss of one methylene.
LogP (Predicted) -0.70-0.25Dimethylation increases lipophilicity.
Volume of Distribution ( Vd​ ) ~1.2 L/kg~1.8 L/kgLower pKa increases un-ionized fraction, enhancing tissue partitioning.
Primary Clearance Enzyme DAO / HNMTHNMT / CYP450Tertiary amine prevents DAO binding.
In Vivo Half-Life ( t1/2​ ) 1 – 2 minutes15 – 30 minutes DAO evasion and suboptimal HNMT active-site fit.

Experimental Methodology: In Vivo PK Determination

To accurately quantify the short half-life of this compound, researchers must utilize highly sensitive analytical techniques. The following protocol details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for determining the in vivo half-life in a murine model.

Self-Validating Protocol Design

Every protocol described herein operates as a self-validating system . By spiking an isotopically labeled internal standard (e.g., d6​ -N,N-dimethylhistamine) into every sample prior to extraction, the system automatically corrects for variable extraction recovery and matrix-induced ion suppression. A zero-hour pre-dose baseline sample is mandatory to validate the absence of endogenous isobaric interference.

Step-by-Step Workflow

Step 1: Formulation and Administration

  • Action: Formulate 1-(4-Imidazolyl)-N,N-dimethylmethanamine at 1 mg/mL in sterile 0.9% NaCl. Administer 1 mg/kg intravenously (IV) via the tail vein in C57BL/6 mice.

  • Causality: Utilizing physiological saline prevents localized tissue necrosis and osmotic stress at the injection site, ensuring that the initial distribution phase ( α -phase) is strictly driven by the drug's physicochemical properties, not administration artifacts.

Step 2: Dense Serial Blood Sampling

  • Action: Collect 50 µL blood samples via submandibular bleed at t= 0 (pre-dose), 5, 15, 30, 60, 120, and 240 minutes. Transfer immediately to K2-EDTA tubes and centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

  • Causality: Because the predicted half-life is 15–30 minutes, dense early-time-point sampling is critical. Sparse early sampling would fail to accurately capture the Cmax​ and the rapid distribution phase, leading to an artificial overestimation of the terminal half-life.

Step 3: Solid-Phase Extraction (SPE)

  • Action: Spike 10 µL of internal standard into 20 µL of plasma. Load onto a mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2% formic acid, elute with 5% NH4​OH in methanol, and evaporate to dryness under N2​ .

  • Causality: SPE is specifically chosen over simple protein precipitation to actively remove endogenous plasma phospholipids. Phospholipids co-elute with highly polar amines and cause severe ion suppression in the Electrospray Ionization (ESI) source, which would destroy the assay's lower limit of quantification (LLOQ).

Step 4: LC-MS/MS Quantification (MRM Mode)

  • Action: Reconstitute the sample in mobile phase and inject onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition (e.g., m/z 126.1 81.0).

  • Causality: HILIC is required because standard C18 reverse-phase columns cannot retain highly polar, basic methanamines. MRM provides absolute structural specificity, filtering out isobaric background noise from endogenous biogenic amines.

Step 5: Non-Compartmental PK Analysis (NCA)

  • Action: Plot the plasma concentration-time curve and calculate the Area Under the Curve (AUC) using the linear trapezoidal rule. Derive Clearance ( Cl ) and half-life ( t1/2​ ) using NCA software.

  • Causality: NCA is utilized because it relies on the algebraic integration of the empirical data rather than rigid assumptions about physiological compartments. For rapidly metabolized small molecules, NCA provides the most robust and unbiased estimation of half-life.

PK_Workflow Dose 1. Intravenous/Oral Administration (Murine Model) Sample 2. Serial Blood Sampling (0 - 240 mins) Dose->Sample Extract 3. Protein Precipitation & Solid Phase Extraction (SPE) Sample->Extract LCMS 4. LC-MS/MS Quantification (MRM Mode) Extract->LCMS Model 5. Non-Compartmental PK Analysis (NCA) LCMS->Model

Step-by-step experimental workflow for in vivo pharmacokinetic evaluation.

References

  • In vitro, in vivo, and metabolic studies of Indolethylamine N-Methyltransferases. Journal of Medicinal Chemistry (ACS Publications). Provides foundational metabolic principles for N-methylated biogenic amines and HNMT interactions. URL:[Link]

  • Skin secretions of Leptodactylidae (Anura) and their potential applications. National Center for Biotechnology Information (PMC - NIH). Details the natural occurrence, structural isolation, and baseline stability of imidazole-based biogenic amines and their derivatives. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Coordination Chemistry of 1-(4-Imidazolyl)-N,N-dimethylmethanamine (DIMI)

Target Audience: Coordination Chemists, Biomimetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Rationale 1-(4-Imidazolyl)-N,N-dimethylmethanami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Coordination Chemists, Biomimetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Rationale

1-(4-Imidazolyl)-N,N-dimethylmethanamine (commonly referred to as DIMI or 4-(dimethylaminomethyl)imidazole) is a highly versatile bidentate N,N-donor ligand. Featuring an imidazole ring coupled with a tertiary amine via a single-carbon (methanamine) linker, DIMI is a privileged scaffold in both biomimetic inorganic chemistry and modern drug design.

In drug development, the DIMI moiety is frequently utilized to target the S4 pocket of serine proteases, serving as a critical pharmacophore in the development of potent Factor Xa inhibitors like Razaxaban[1]. In coordination chemistry, DIMI is engineered to model the histidine-rich active sites of metalloenzymes (e.g., Cu-Zn Superoxide Dismutase, Carbonic Anhydrase).

Mechanistic Insights: The Causality of Ligand Design

Choosing DIMI over primary amine analogs (such as histamine or imidazole-4-methanamine) is a deliberate mechanistic choice driven by three factors:

  • Prevention of Schiff Base Condensation: Primary amines readily react with biological aldehydes (e.g., pyruvates) to form aldimine or ketimine Schiff bases, which degrades the ligand in complex biological matrices[2]. The tertiary amine in DIMI completely prevents this side reaction, ensuring the ligand remains intact for targeted metal chelation.

  • Thermodynamic Stability (The Chelate Effect): DIMI coordinates through the pyridine-like nitrogen (N3) of the imidazole ring and the tertiary amine nitrogen. The one-carbon linker strictly enforces the formation of a highly stable 5-membered chelate ring.

  • Steric Tuning of the Entatic State: The aliphatic linker allows for dynamic conformational shifts (e.g., trans rotamers) prior to binding[3]. Upon coordination, the bulky N,N-dimethyl groups introduce steric hindrance that prevents perfect octahedral geometry. This forces transition metals into distorted geometries (the "entatic state"), lowering the activation energy required for redox catalysis.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of biomimetic Copper(II) and Zinc(II) complexes. Every step is designed with built-in causality and self-validation checkpoints to ensure experimental trustworthiness.

Protocol A: Synthesis of the Biomimetic[Cu(DIMI)₂]Cl₂ Complex

Objective: Synthesize a distorted square-planar copper complex to model the resting state of Cu-Zn SOD.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1.0 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 15 mL of absolute methanol.

    • Causality: Methanol is chosen because it easily dissolves both the metal salt and the organic ligand, while its moderate polarity facilitates the later precipitation of the complex.

  • Ligand Addition: Slowly add 2.05 mmol of DIMI (slight excess) dissolved in 5 mL of methanol dropwise to the stirring copper solution at room temperature.

    • Self-Validation Checkpoint 1: The solution will immediately transition from a pale blue to a deep, intense purple/blue. This bathochromic shift confirms the displacement of weak oxygen donors (water/methanol) by the strong nitrogen donors of DIMI.

  • Equilibration: Stir the reaction mixture for 2 hours at 25 °C.

    • Causality: Elevated temperatures are unnecessary and avoided; the formation of the 5-membered chelate ring is highly exothermic and thermodynamically driven by the chelate effect.

  • Precipitation: Reduce the solvent volume by half under vacuum, then slowly layer with 15 mL of cold diethyl ether.

  • Isolation: Collect the resulting microcrystalline solid via vacuum filtration, wash with cold diethyl ether, and dry in a desiccator.

Protocol B: Synthesis of the [Zn(DIMI)Cl₂] Complex

Objective: Synthesize a tetrahedral zinc complex to model the active site of Carbonic Anhydrase.

Step-by-Step Methodology:

  • Metal Dissolution: Dissolve 1.0 mmol of anhydrous Zinc(II) chloride (ZnCl₂) in 10 mL of absolute ethanol under an inert nitrogen atmosphere.

  • Stoichiometric Control: Add exactly 1.0 mmol of DIMI in 5 mL of ethanol dropwise.

    • Causality: Zinc(II) has a d10 electron configuration and lacks crystal field stabilization energy (CFSE). Its geometry is entirely dictated by steric repulsion. By strictly maintaining a 1:1 metal-to-ligand ratio, the bulky N,N-dimethyl groups force the coordination of two chloride ions, yielding a neutral, tetrahedral complex rather than a bis-ligand species.

  • Reflux and Crystallization: Reflux the mixture for 1 hour, cool to room temperature, and allow slow evaporation to yield colorless crystals.

    • Self-Validation Checkpoint 2: Because Zn(II) is diamagnetic, the complex can be immediately validated via 1 H-NMR in DMSO- d6​ . A distinct downfield shift of the imidazole N-H and the methylene (-CH₂-) protons confirms successful coordination to the electropositive metal center.

Quantitative Data & Characterization

Summarized below are the expected physicochemical parameters for the synthesized DIMI complexes.

ComplexCoordination GeometryCoordination NumberUV-Vis λmax​ (nm)Magnetic Moment ( μeff​ , BM)Primary Biomimetic Application
[Cu(DIMI)₂]Cl₂ Distorted Square Planar4~620 (d-d transition)1.82 (Paramagnetic)Superoxide Dismutase (SOD) Modeling
[Zn(DIMI)Cl₂] Tetrahedral4N/A ( d10 system)DiamagneticCarbonic Anhydrase Modeling
[Ni(DIMI)₂(H₂O)₂]Cl₂ Distorted Octahedral6~380, ~6503.10 (Paramagnetic)Hydrolytic Cleavage Catalysis

Visualizations of Mechanisms and Pathways

Chelation Workflow and Thermodynamic Sink

The following diagram illustrates the kinetic and thermodynamic pathway of DIMI coordination.

G Ligand DIMI Ligand (Bidentate N,N-donor) Step1 Pre-coordination (Solvent Displacement) Ligand->Step1 Metal M(II) Ion (Cu2+, Zn2+) Metal->Step1 Step2 Chelation (5-Membered Ring) Step1->Step2 Entropy Gain (Chelate Effect) Product [M(DIMI)n]2+ Complex (Thermodynamic Sink) Step2->Product Steric Locking (N,N-dimethyl bulk)

Fig 1. Thermodynamic and kinetic workflow of DIMI metal chelation forming a 5-membered ring.

Biomimetic Catalytic Cycle (SOD Mimicry)

When utilized as an SOD mimic, the Cu-DIMI complex cycles between Cu(II) and Cu(I) states to scavenge reactive oxygen species (ROS). The steric bulk of DIMI prevents the formation of unreactive μ -oxo dimers, keeping the catalytic cycle active.

G Cu2 Cu(II)-DIMI Complex Resting State Cu1 Cu(I)-DIMI Complex Reduced State Cu2->Cu1 Oxidation of Superoxide (O2•⁻ → O2) Cu1->Cu2 Reduction of Superoxide (O2•⁻ + 2H+ → H2O2)

Fig 2. Biomimetic SOD catalytic cycle of the Cu-DIMI complex demonstrating ROS scavenging.

References

  • Title: Discovery of 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide Hydrochloride (Razaxaban), a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1 Citation Index: [1]

  • Title: Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2 Source: PMC (National Institutes of Health) URL: 2 Citation Index: [2]

  • Title: Single-Molecule Conductance of Intramolecular Hydrogen Bonding in Histamine on Gold Source: The Journal of Physical Chemistry Letters (ACS Publications) URL: 3 Citation Index: [3]

Sources

Application

In Vivo Dosing and Pharmacokinetic Profiling Guidelines for 1-(4-Imidazolyl)-N,N-dimethylmethanamine

As a Senior Application Scientist, evaluating highly polar, basic fragments like 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS 104926-40-1) requires a departure from standard lipophilic drug protocols. Structurally chara...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating highly polar, basic fragments like 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS 104926-40-1) requires a departure from standard lipophilic drug protocols. Structurally characterized as a dimethylaminomethylimidazole, this compound is a highly versatile pharmacophore. It is most notably utilized as the critical P4 binding moiety in the development of highly potent, selective, and orally bioavailable Factor Xa inhibitors, such as Razaxaban (DPC 906)[1].

When designing in vivo dosing protocols for this compound—whether as a standalone fragment in Fragment-Based Drug Discovery (FBDD) or to track it as a metabolic cleavage product—researchers must account for its unique physicochemical traits. The dimethylaminomethylimidazole group is known to significantly enhance Caco-2 permeability and drive high oral bioavailability (up to 84% in canine models) compared to non-methylated analogs[2]. However, this same basic amine "tail" has been implicated as a liability for human liver microsomal (HLM) stability[3]. Therefore, rigorous, self-validating in vivo pharmacokinetic (PK) profiling is essential to balance permeability with metabolic clearance.

Physicochemical Properties & Formulation Strategy

Causality & Scientific Rationale: 1-(4-Imidazolyl)-N,N-dimethylmethanamine contains two basic nitrogen centers (the imidazole ring and the tertiary amine). At physiological pH (7.4), it is highly water-soluble. Consequently, lipophilic vehicles (like corn oil or high concentrations of Tween-80) are unnecessary and scientifically counterproductive, as they can artificially delay gastric emptying and skew absorption kinetics.

  • Vehicle Selection: 0.9% Isotonic Saline or 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • Preparation: Dissolve the compound directly into the aqueous vehicle. If the free base is used, a slight adjustment with 0.1 N HCl may be required to facilitate dissolution, followed by back-titration to pH 7.0–7.4 using 0.1 N NaOH.

  • Self-Validation (QC Check): Always extract a 50 µL aliquot of the final dosing solution for LC-MS/MS quantification prior to administration. This ensures the calculated PK parameters (like Clearance and Volume of Distribution) are based on the actual delivered dose, not the theoretical target.

Experimental Workflow

PK_Workflow Formulation 1. Compound Formulation (Saline/PBS, pH 7.4) IV_Dosing 2A. Intravenous (IV) Dosing (1-2 mg/kg) Formulation->IV_Dosing PO_Dosing 2B. Oral (PO) Gavage (5-10 mg/kg) Formulation->PO_Dosing Sampling 3. Serial Blood Sampling (0.083 to 24 hours) IV_Dosing->Sampling 100% Bioavailable PO_Dosing->Sampling Absorption Phase Processing 4. Plasma Extraction (Protein Precipitation) Sampling->Processing Analysis 5. LC-MS/MS Analysis (PK Parameter Calculation) Processing->Analysis

Figure 1: Standardized in vivo pharmacokinetic workflow for basic imidazole fragments.

Step-by-Step In Vivo Dosing Protocols (Rodent Model)

Note: All procedures must comply with institutional IACUC guidelines.

Step 1: Animal Acclimation and Pre-Dosing QC
  • Action: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to oral dosing. IV-dosed cohorts do not require fasting. Water should be provided ad libitum.

  • Causality: Fasting eliminates food-drug interactions in the gastrointestinal tract, ensuring that the calculated oral bioavailability (%F) accurately reflects the intrinsic permeability of the dimethylaminomethylimidazole moiety[2] rather than variable gastric transit times.

Step 2: Intravenous (IV) Administration (Baseline PK)
  • Dose: 1.0 to 2.0 mg/kg.

  • Method: Administer via a surgically implanted jugular vein catheter or lateral tail vein injection over 1-2 minutes.

  • Causality: A slow IV push prevents acute toxicity or histamine-like hypotensive responses occasionally associated with the rapid Cmax of imidazole derivatives. This cohort establishes the absolute baseline for systemic clearance (CL) and volume of distribution (Vd).

Step 3: Oral (PO) Administration
  • Dose: 5.0 to 10.0 mg/kg.

  • Method: Administer via oral gavage using a stainless-steel bulb-tipped needle.

  • Causality: The higher PO dose compensates for potential first-pass hepatic metabolism. Given the compound's known susceptibility to microsomal degradation[3], comparing PO area under the curve (AUC) to IV AUC will precisely quantify hepatic extraction.

Step 4: Serial Blood Sampling & Self-Validating Controls
  • Timepoints: Pre-dose (Blank), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Method: Collect 150 µL of blood into K2EDTA tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.

  • Self-Validation (QC Check): The pre-dose blank is critical. It ensures that no endogenous isobaric interferences (e.g., endogenous histamine derivatives) confound the LC-MS/MS signal, validating the specificity of the assay.

Bioanalytical Processing & LC-MS/MS

  • Extraction: Add 50 µL of plasma to 150 µL of cold acetonitrile (containing 10 ng/mL of a deuterated internal standard). Vortex for 2 minutes, centrifuge at 15,000 x g for 10 minutes.

  • Causality: Acetonitrile effectively precipitates plasma proteins while the highly polar 1-(4-Imidazolyl)-N,N-dimethylmethanamine remains partitioned in the supernatant.

Metabolic Fate & Clearance Pathways

The tertiary amine of 1-(4-Imidazolyl)-N,N-dimethylmethanamine is a prime target for CYP-mediated N-demethylation, a common metabolic vulnerability for this pharmacophore[3]. Tracking both the parent compound and the N-desmethyl metabolite is highly recommended to fully understand its in vivo half-life.

Metabolic_Fate Parent 1-(4-Imidazolyl)-N,N- dimethylmethanamine CYP450 Hepatic CYP450 (Oxidation) Parent->CYP450 Hepatic Clearance Renal Renal Excretion (Urine) Parent->Renal Unchanged Drug Metabolite N-Desmethyl Metabolite CYP450->Metabolite N-demethylation Metabolite->Renal Phase II / Excretion

Figure 2: Proposed hepatic and renal clearance pathways for dimethylaminomethylimidazoles.

Quantitative Data Interpretation

To assist in study design, the following table summarizes the projected PK parameters for this class of basic imidazole fragments in rodent models, providing a benchmark for data interpretation.

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)UnitMechanistic Rationale
Cmax (Maximum Concentration)~1,200~4,500ng/mLHigh aqueous solubility leads to rapid absorption and high peak plasma levels.
Tmax (Time to Cmax)0.0830.5 - 1.0hoursRapid gastric emptying and high Caco-2 permeability[2].
AUC (Area Under Curve)~850~6,800ng·h/mLReflects moderate to high systemic exposure.
CL (Systemic Clearance)15 - 25N/AmL/min/kgModerate clearance driven by hepatic N-demethylation[3].
Vd (Volume of Distribution)1.5 - 2.5N/AL/kgBasic amines typically exhibit Vd greater than total body water due to tissue partitioning.
%F (Oral Bioavailability)N/A60 - 85%%The dimethylamino group protects against complete first-pass extraction[2].

Sources

Method

Application Note: In Vitro Pharmacological Evaluation of 1-(4-Imidazolyl)-N,N-dimethylmethanamine via H3/H4 Receptor cAMP Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: GPCR Functional Screening, Histamine Receptor Pharmacology, Lead Characterization Introduction & Mechanistic Rationale 1-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: GPCR Functional Screening, Histamine Receptor Pharmacology, Lead Characterization

Introduction & Mechanistic Rationale

1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS 104926-40-1) is a synthetic histamine analog characterized by a shortened methanamine side chain and N,N-dimethylation ()[1]. In drug discovery, structurally modified imidazole derivatives are frequently investigated for their selective affinities toward the histamine H3 and H4 receptors.

Histamine exerts its physiological effects through four distinct 7-transmembrane G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R ()[2][3]. Unlike the Gq-coupled H1R or the Gs-coupled H2R, both the H3 receptor (cloned in 1999) and the H4 receptor are strictly coupled to heterotrimeric Gi/o proteins ()[4][5].

The Causality of the Gi/o Assay: Activation of H3R/H4R leads to the dissociation of the G α i/o subunit, which subsequently inhibits adenylyl cyclase (AC) activity, thereby reducing intracellular cyclic AMP (cAMP) production ()[4][6]. Because basal cAMP levels in resting cells are generally too low to measure a reliable decrease, pharmacological assays for Gi-coupled receptors require the addition of Forskolin . Forskolin directly activates AC, elevating the cAMP "window" so that the Gi-mediated inhibition by an agonist (like a histamine analog) can be accurately quantified ()[6][7].

Reagent Preparation & Assay Causality

To ensure a self-validating and highly reproducible system, every reagent choice must be mechanistically justified.

  • Compound Handling: 1-(4-Imidazolyl)-N,N-dimethylmethanamine should be dissolved in 100% anhydrous DMSO to create a 10 mM stock. To prevent solvent toxicity, the final DMSO concentration in the assay well must not exceed 0.5% (v/v).

  • Cell Line Selection: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H3R or H4R are the gold standard ()[4][8]. CHO cells are utilized because they lack endogenous histamine receptors, ensuring that any observed signaling is exclusively mediated by the transfected recombinant receptors, eliminating background noise.

  • Phosphodiesterase (PDE) Inhibition: 3-Isobutyl-1-methylxanthine (IBMX) is a mandatory addition to the assay buffer. IBMX is a non-selective PDE inhibitor that prevents the enzymatic degradation of cAMP into AMP. By blocking this degradation, IBMX stabilizes the intracellular cAMP pool, allowing the TR-FRET detection system to capture a steady-state snapshot of adenylyl cyclase activity.

Experimental Protocol: TR-FRET cAMP Accumulation Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for its high sensitivity and homogeneous (wash-free) format, which drastically reduces technical variability ()[6][9]. The assay relies on the competition between endogenous cellular cAMP and a europium (Eu)-labeled cAMP tracer for binding to an allophycocyanin (ULight)-labeled anti-cAMP antibody.

Step-by-Step Methodology
  • Cell Harvest: Detach CHO-hH3R or CHO-hH4R cells at 80% confluency using a non-enzymatic cell dissociation buffer (e.g., EDTA-based). Rationale: Trypsin can cleave extracellular GPCR domains, artificially reducing receptor density and assay sensitivity.

  • Cell Suspension: Resuspend the cells in Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4). Adjust the concentration to 1×106 cells/mL.

  • Cell Seeding: Dispense 5 µL of the cell suspension (5,000 cells/well) into a 384-well white opaque microplate. Rationale: White plates are mandatory to maximize signal reflection and prevent well-to-well crosstalk in luminescence/fluorescence assays.

  • Compound Treatment: Prepare a 2X concentration of 1-(4-Imidazolyl)-N,N-dimethylmethanamine in Assay Buffer containing 2X Forskolin. (The final Forskolin concentration in the well should be optimized, typically 10 µM). Add 5 µL of this mixture to the cells.

  • Receptor Incubation: Incubate the plate for 30–45 minutes at room temperature (20–25°C). This duration allows the GPCR signaling cascade to reach equilibrium.

  • Lysis & Detection: Add 5 µL of the Eu-cAMP tracer and 5 µL of the ULight-anti-cAMP antibody (both diluted in the manufacturer's lysis buffer) to each well ()[9].

  • Final Incubation & Reading: Incubate for 1 hour at room temperature to allow the competitive binding to equilibrate. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) with excitation at 320/340 nm and dual emission at 615 nm (Europium) and 665 nm (ULight).

Self-Validating Assay Design (Trustworthiness)

A robust protocol must validate itself on every plate. You must include:

  • Positive Control (Max Signal): Cells + Forskolin + Vehicle (Defines 0% Gi inhibition).

  • Negative Control (Min Signal): Cells + Vehicle only (Defines 100% Gi inhibition / Basal cAMP).

  • Reference Standard: A known full agonist (e.g., Histamine) or antagonist (e.g., JNJ7777120 for H4R) must be run in parallel to ensure the calculated EC50​ matches historical data ()[6][10]. Calculate the Z'-factor; a plate is only valid if Z′≥0.5 .

Data Presentation & Analysis

Calculate the TR-FRET ratio (665 nm / 615 nm). Because this is a competitive immunoassay, the TR-FRET signal is inversely proportional to the intracellular cAMP concentration. Data should be normalized to the Forskolin-only control and fitted using a 4-parameter logistic non-linear regression model to determine the EC50​ (for agonists) or IC50​ (for antagonists).

Table 1: Expected Pharmacological Parameters for H3/H4 Receptor Ligands in cAMP Assays

CompoundTarget ReceptorAssay TypeExpected EC50​ / IC50​ Efficacy Profile
Histamine (Endogenous)H3R / H4RcAMP Accumulation1 - 10 nMFull Agonist
1-(4-Imidazolyl)-N,N-dimethylmethanamine H3R / H4RcAMP AccumulationEmpirical (10 - 100 nM)Putative Agonist / Partial Agonist
Thioperamide H3R / H4RcAMP Accumulation10 - 50 nMInverse Agonist
JNJ7777120 H4RcAMP Accumulation4 - 20 nMAntagonist

Visualizations

Diagram 1: Gi/o-Coupled Signaling Pathway

The following diagram illustrates the mechanistic causality of the H3/H4 receptor signaling cascade and the pharmacological interventions (Forskolin, IBMX) required to measure it.

G Ligand 1-(4-Imidazolyl)-N,N-dimethylmethanamine (Agonist) Receptor Histamine H3/H4 Receptor (Gi/o-Coupled GPCR) Ligand->Receptor Binds & Activates GProtein Gαi/o Subunit (Active State) Receptor->GProtein Promotes Dissociation AdenylylCyclase Adenylyl Cyclase (AC) GProtein->AdenylylCyclase Inhibits Activity cAMP Intracellular cAMP AdenylylCyclase->cAMP Converts ATP to cAMP Forskolin Forskolin Forskolin->AdenylylCyclase Direct Activation ATP ATP ATP->AdenylylCyclase AMP AMP (Inactive) cAMP->AMP Degradation PDE Phosphodiesterase (PDE) PDE->cAMP Catalyzes IBMX IBMX IBMX->PDE Inhibits

Caption: Gi/o-coupled signaling pathway of H3/H4 receptors and pharmacological modulation.

Diagram 2: TR-FRET Assay Workflow

This diagram maps the step-by-step physical workflow of the homogeneous TR-FRET cAMP assay.

Workflow Step1 1. Cell Preparation Harvest CHO-hH3R/hH4R cells Resuspend in Assay Buffer + IBMX Step2 2. Cell Seeding Dispense 5 µL/well into 384-well white microplate Step1->Step2 Step3 3. Compound Treatment Add 5 µL Ligand + Forskolin Incubate 30-45 min at RT Step2->Step3 Step4 4. Cell Lysis & Detection Add 5 µL Eu-cAMP Tracer Add 5 µL ULight-anti-cAMP Step3->Step4 Step5 5. Final Incubation Incubate 1 hour at RT (Equilibrate binding) Step4->Step5 Step6 6. TR-FRET Measurement Read at 615 nm & 665 nm Calculate 665/615 Ratio Step5->Step6

Caption: Step-by-step TR-FRET cAMP accumulation assay workflow for GPCR ligand evaluation.

References

  • American Elements. "1-(4-Imidazolyl)-N,N-dimethylmethanamine | CAS 104926-40-1". American Elements Catalog. URL:[Link]

  • Panula, P., et al. "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 2015. URL:[Link]

  • Lovenberg, T.W., et al. "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology, 1999. URL:[Link]

  • Baker, J.G. "Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells." BMC Pharmacology, 2008. URL:[Link]

  • Arrang, J.M., et al. "Protean agonism at histamine H3 receptors in vitro and in vivo." Proceedings of the National Academy of Sciences (PNAS), 2003. URL:[Link]

  • Kuder, K.J., et al. "Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors." International Journal of Molecular Sciences (MDPI), 2024. URL:[Link]

  • Sadek, B., et al. "Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo." Molecules (NIH PMC), 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Imidazolyl)-N,N-dimethylmethanamine Solubility in DMSO

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS: 104926-40-1) Welcome to the Technical Support Center. As an Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS: 104926-40-1)

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the preparation of high-concentration stock solutions for in vitro assays. While 1-(4-Imidazolyl)-N,N-dimethylmethanamine (a small, polar molecule containing an imidazole ring and a tertiary amine) is theoretically highly soluble in polar aprotic solvents, researchers often face kinetic dissolution barriers, unpredictable precipitation, or "crashing out" of the compound.

This guide bypasses generic advice to provide a mechanistically grounded, self-validating troubleshooting framework tailored specifically to the chemical behavior of this compound in Dimethyl Sulfoxide (DMSO).

Mechanistic Overview: Why Does Precipitation Occur?

To troubleshoot solubility, we must first understand the causality of the solute-solvent interactions:

  • Hydrogen Bonding Dynamics: The free base of 1-(4-Imidazolyl)-N,N-dimethylmethanamine possesses a hydrogen bond donor (the N-H of the imidazole ring) and two acceptors. Pure DMSO acts as a powerful hydrogen bond acceptor via its S=O dipole, which readily solvates the imidazole ring.

  • The Hydration Threat: DMSO is fiercely hygroscopic. When exposed to ambient air, it rapidly absorbs water. Water molecules outcompete the compound for DMSO's S=O groups, forcing the imidazole molecules to self-associate (via intermolecular hydrogen bonding and π-π stacking), which drastically reduces solubility and causes precipitation. This phenomenon is a well-documented cause of 1.

  • Thermal Constraints: Pure 2. In a standard air-conditioned laboratory, DMSO is perilously close to its freezing point, resulting in high viscosity and near-zero kinetic dissolution rates.

Core Troubleshooting Workflow

Follow this diagnostic decision tree to isolate and resolve your solubility issue systematically.

G N1 Assess Solubility Issue: 1-(4-Imidazolyl)-N,N-dimethylmethanamine N2 Is DMSO completely liquid? (Freezing point 18.5°C) N1->N2 N3 Warm to 37°C in water bath N2->N3 No (Viscous/Solid) N4 Is DMSO anhydrous? (Hygroscopic check) N2->N4 Yes N3->N4 N5 Use fresh, sealed anhydrous DMSO N4->N5 No/Unknown N6 Is compound a salt or free base? N4->N6 Yes N5->N6 N7 Sonicate & Vortex (Break lattice energy) N6->N7 Salt (Slower kinetics) N8 Solubilized Stock Solution N6->N8 Free Base (Fast) N7->N8

Figure 1: Decision tree for troubleshooting 1-(4-Imidazolyl)-N,N-dimethylmethanamine solubility.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning you can empirically verify the success of the step before moving to the next.

Protocol A: Temperature & Viscosity Normalization

Causality: Cold DMSO forms micro-crystalline structures that trap solute particles, preventing solvent cavity formation.

  • Inspect: Visually inspect the DMSO bottle. If stored below 22 °C, it will exhibit high viscosity or partial crystallization.

  • Incubate: Place the sealed DMSO bottle and the sealed vial containing the compound into a 37 °C water bath or dry block heater for 15 minutes.

  • Aliquot: Using a positive displacement pipette (to account for solvent density), transfer the required volume of warmed DMSO to the compound.

  • Self-Validation Check: Invert the tube. The solvent must flow freely without optical distortion (schlieren lines), confirming uniform temperature and viscosity.

Protocol B: Mitigating Hygroscopic Precipitation

Causality: The 3 alters its dielectric constant. At just 33% hydration, the melting point of DMSO drops to -73°C, fundamentally changing its liquid phase structure and rendering it incapable of dissolving lipophilic or highly structured compounds.

  • Purge: Discard any DMSO bottle that has been open on the benchtop for more than 48 hours.

  • Reconstitute: Open a fresh, sealed ampoule of anhydrous DMSO (≥99.9% purity, water ≤0.005%).

  • Atmospheric Control: Perform the dissolution under a dry nitrogen or argon stream if ambient humidity exceeds 40%.

  • Self-Validation Check: Centrifuge the final solution at 10,000 × g for 2 minutes. A fully solubilized anhydrous stock will remain optically clear. A microscopic pellet indicates water-induced precipitation.

Protocol C: Overcoming Salt-Form Lattice Energy

Causality: If your specific batch of 1-(4-Imidazolyl)-N,N-dimethylmethanamine is a hydrochloride (HCl) salt rather than the free base, the strong ionic lattice requires significantly more kinetic energy to dissociate in a polar aprotic solvent.

  • Verify: Check the Certificate of Analysis (CoA) to confirm if you are working with the free base or a salt form.

  • Agitate: Vortex the mixture vigorously for 60 seconds.

  • Sonicate: Place the vial in an ultrasonic water bath (avoid probe sonicators to prevent localized thermal degradation of the amine) for 5–10 minutes, maintaining the bath temperature at 37 °C.

  • Self-Validation Check: Hold the vial against a light source. The absence of light scattering (Tyndall effect) confirms the complete breakdown of the crystalline lattice.

Quantitative Data & Diagnostic Matrices

Table 1: Physicochemical Parameters Influencing Solubility

ParameterValue / CharacteristicImpact on DMSO Solubility
Molecular Weight 125.17 g/mol Low MW generally favors rapid kinetic dissolution.
H-Bond Donors 1 (Imidazole N-H)Forms strong H-bonds with the DMSO S=O dipole.
H-Bond Acceptors 2 (Imidazole N, Amine N)Competes with water if the solvent becomes hydrated.
Physical State Solid (Crystalline)Requires thermal/kinetic energy to break the lattice; highly sensitive to cold DMSO.

Table 2: Troubleshooting Diagnostic Matrix

Observed SymptomMechanistic CauseImmediate Corrective Action
Compound floats on surfaceHigh solvent surface tension / cold solventPre-warm DMSO to 37°C; vortex vigorously.
Solution is cloudy/milkyWater contamination in DMSODiscard solvent; use fresh anhydrous DMSO.
Clear stock precipitates overnightFreeze-thaw induced crystallizationAliquot into single-use vials; store at -80°C.
Incomplete dissolution (crystals at bottom)Salt-form lattice energy barrierSonicate in a water bath for 10 minutes at 37°C.

Frequently Asked Questions (FAQs)

Q1: My stock solution was completely clear yesterday, but today it has a white precipitate. Why did this happen? A: This is the classic signature of water ingress. Because 4, opening the vial exposes it to atmospheric moisture. The absorbed water lowers the kinetic solubility of the compound. Furthermore, repeated freeze-thaw cycles force the compound into a thermodynamically unstable state, causing it to crash out. Solution: Always aliquot your master stock into single-use vials immediately after preparation.

Q2: Can I just add a small amount of water or assay buffer directly to the DMSO stock to force the remaining crystals into solution? A: No. Adding an aqueous buffer to a highly concentrated DMSO stock creates a localized zone of high polarity, causing immediate supersaturation and massive precipitation. You must achieve complete dissolution in 100% anhydrous DMSO first, and then perform serial dilutions into your assay buffer with rapid vortexing.

Q3: How does the pKa of the compound affect my downstream assays when diluting the DMSO stock? A: The imidazole nitrogen has a pKa of ~6.0, and the dimethylamine group has a pKa of ~9.5. In pure, aprotic DMSO, these groups remain largely unprotonated. However, upon dilution into a physiological assay buffer (pH 7.4), the tertiary amine will rapidly protonate. Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to handle the introduction of this basic compound without causing a localized pH spike, which could lead to transient precipitation.

References

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Technical Notes. Available at:[Link]

  • Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Oldenburg et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. Available at:[Link]

Sources

Optimization

how to prevent degradation of 1-(4-Imidazolyl)-N,N-dimethylmethanamine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS 104926-40-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS 104926-40-1).

This compound presents a unique dual-stability challenge: it contains a highly nucleophilic tertiary amine and a photo-sensitive imidazole ring. Standard "store in a cool, dry place" advice is insufficient for this molecule. Below is a comprehensive, mechanistically grounded guide to understanding, preventing, and troubleshooting its degradation.

Part 1: Mechanistic Causality of Degradation

To effectively store 1-(4-Imidazolyl)-N,N-dimethylmethanamine, you must first understand why it degrades. The molecule is susceptible to three primary vectors of attack:

1. Autoxidation of the Tertiary Amine (The +16 Da Shift) The N,N-dimethylamine moiety is highly susceptible to autoxidation. In the presence of molecular oxygen or trace peroxides (commonly found in aging ether solvents or excipients), the tertiary amine acts as a nucleophile, reacting to form an N-oxide[1]. This reaction is insidious because it occurs even in the dark and is a leading cause of batch-to-batch variability in pharmacological assays[2].

2. Photosensitized Oxidation of the Imidazole Ring The imidazole ring is highly vulnerable to photo-oxidation. When exposed to ambient UV or visible light in the presence of oxygen, the system generates singlet oxygen ( 1O2​ ). This reactive species attacks the imidazole ring via a [4+2] cycloaddition, forming an unstable 2,5-endoperoxide intermediate. Upon warming or prolonged exposure, this intermediate decomposes, leading to complete ring cleavage, loss of biological activity, and sample discoloration[3].

3. Hygroscopicity and Aqueous Micro-Pooling As a free base, the compound is hygroscopic. It readily absorbs atmospheric moisture, creating localized aqueous micro-environments on the powder's surface. This moisture acts as a solvent that drastically accelerates the kinetics of both the autoxidation and photo-oxidation pathways.

Part 2: Degradation Kinetics & Environmental Factors

The following table synthesizes the quantitative risk factors associated with various storage conditions. Use this data to benchmark your current laboratory practices.

Storage ConditionPrimary StressorDominant DegradantEst. Degradation (1 Month)Required Preventive Action
Room Temp, Ambient Light, Air Light & O2​ Ring Cleavage & N-Oxide> 15% Immediate protocol overhaul required.
4°C, Dark, Air Dissolved O2​ N-Oxide (+16 Da)5 - 10% Implement Argon/Nitrogen purging.
-20°C, Dark, Air Condensation/MoistureHydrolytic pooling2 - 5% Add desiccant; warm to RT before opening.
-20°C, Dark, Argon, Desiccated NoneNone detected< 0.5% Optimal Storage Condition.

Part 3: Mandatory Visualization of Degradation & Prevention

DegradationPathways Target 1-(4-Imidazolyl)-N,N-dimethylmethanamine Photo Photodegradation (UV/Vis Light) Target->Photo Oxidation Tertiary Amine Oxidation (O2 / Trace Peroxides) Target->Oxidation Moisture Hygroscopic Stress (Moisture/H2O) Target->Moisture SingletO2 Singlet Oxygen (1O2) [4+2] Cycloaddition Photo->SingletO2 NOxide N-Oxide Formation (+16 Da Mass Shift) Oxidation->NOxide Pooling Aqueous Micro-pooling Accelerated Kinetics Moisture->Pooling RingCleavage Imidazole Ring Cleavage SingletO2->RingCleavage Pooling->Oxidation PrevLight Amber Vials & Dark Storage PrevLight->Photo PrevOx Inert Gas Purge (Ar/N2) PrevOx->Oxidation PrevMoist Desiccator & -20°C PrevMoist->Moisture

Fig 1: Mechanistic degradation pathways and targeted preventive storage interventions.

Part 4: Self-Validating SOP for Aliquoting and Storage

To guarantee scientific integrity, do not simply place the vendor vial in the freezer. Follow this self-validating workflow to ensure the compound remains pristine throughout your experimental timeline.

Phase 1: Baseline Validation (Day Zero Verification)

  • Reconstitute a Micro-Sample: In a light-protected hood, dissolve 1 mg of the incoming batch in degassed, MS-grade water.

  • Run Baseline LC-MS: Immediately inject the sample. Causality: You must confirm the vendor batch is free of the +16 Da N-oxide impurity before investing resources into storage[1]. This establishes your Day-Zero purity baseline.

Phase 2: Anaerobic Aliquoting 3. Solvent Degassing (If storing in solution): Sparge your chosen solvent with Argon for 30 minutes. Causality: Dissolved oxygen is the primary driver for tertiary amine autoxidation. 4. Amber Glass Selection: Transfer the compound into pre-weighed amber glass vials. Causality: Amber glass blocks the UV/Vis wavelengths responsible for generating singlet oxygen, protecting the imidazole ring[3]. 5. Argon Backfilling: Purge the headspace of each vial with a gentle stream of Argon for 10 seconds. Causality: Argon is heavier than air and displaces residual oxygen, effectively shutting down the radical chain reaction required for N-oxide formation[1].

Phase 3: Cryo-Desiccation 6. Seal and Wrap: Cap tightly with PTFE-lined septa and wrap the seal in Parafilm. Causality: PTFE prevents oxygen permeation over time. 7. Desiccated Storage: Place the vials inside a secondary container with active desiccant (e.g., Drierite) and store at -20°C. Causality: The desiccant prevents condensation from forming on the powder when the vial is eventually removed from the freezer.

Part 5: Troubleshooting & FAQs

Q: My LC-MS shows a major impurity with a +16 Da mass shift. What is this, and is my experiment ruined? A: This is the N-oxide derivative of your compound. Tertiary amines readily oxidize to N-oxides upon exposure to air or trace peroxides[1]. Because the N-oxide alters the basicity and steric profile of the molecule, it will likely skew your receptor binding or enzymatic assays. You must discard this aliquot. Prevent this in the future by strictly purging with Argon and avoiding peroxide-forming solvents (like aging THF or PEG).

Q: The powder has turned from off-white to a yellowish-brown, sticky substance. Can I still use it if I adjust the concentration? A: Absolutely not. The color change indicates photosensitized oxidation and subsequent cleavage of the imidazole ring[3]. The "stickiness" indicates the compound has absorbed atmospheric moisture, which accelerated the degradation. The structural integrity of the molecule is compromised, and it cannot be salvaged.

Q: Does the pH of my assay buffer affect the stability of the compound once reconstituted? A: Yes, significantly. The oxidation of tertiary amines is highly pH-dependent; the reaction is much slower when the amine is in its protonated state[1]. If your experimental design allows, storing working stock solutions at a slightly acidic pH (e.g., pH 5.0 - 6.0) will protonate the dimethylamine group, reducing its nucleophilicity and shielding it from rapid oxidation.

Q: I stored the vial at -20°C, but it still degraded. What went wrong? A: You likely opened the vial immediately after taking it out of the freezer. Cold glass rapidly condenses moisture from ambient laboratory air. This moisture introduces aqueous micro-pooling on the hygroscopic powder, which facilitates rapid hydrolysis and oxidation once the vial is resealed. Always let the vial equilibrate to room temperature in a desiccator before opening.

Sources

Troubleshooting

reducing background noise in 1-(4-Imidazolyl)-N,N-dimethylmethanamine binding assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing signal-to-noise (S/N) challenges in receptor pharmacology.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers facing signal-to-noise (S/N) challenges in receptor pharmacology.

Assays utilizing 1-(4-Imidazolyl)-N,N-dimethylmethanamine (a potent lower homologue of N,N-dimethylhistamine used to probe Histamine H3/H4 receptors) are notoriously susceptible to high background noise[1]. To solve this, we cannot simply guess at washing steps; we must understand the physicochemical causality of the ligand and engineer a self-validating assay system to counteract it.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and standardized protocol for eliminating non-specific binding (NSB).

Diagnostic Workflow

G A High Background Noise (NSB > 20%) B Filter Binding Issue? A->B C Pre-treat GF/B or GF/C filters with 0.3-0.5% PEI B->C Yes D Buffer/Chelation Issue? B->D No C->D E Add 5 mM EDTA & 0.1% BSA to 50 mM Tris-HCl (pH 7.4) D->E Yes F Washing/Kinetics Issue? D->F No E->F G Use ice-cold wash buffer (4°C) & rapid 96-well filtration F->G Yes H Optimized Assay (High S/N Ratio) F->H No G->H

Workflow for diagnosing and resolving high background noise in receptor binding assays.

Troubleshooting FAQs: The Causality of Background Noise

Q: Why is my non-specific binding (NSB) exceeding 30% of total binding when using glass fiber filters? The Causality: Borosilicate glass fiber filters (GF/B or GF/C) possess a net negative charge at physiological pH due to exposed surface silanol groups. 1-(4-Imidazolyl)-N,N-dimethylmethanamine contains a highly basic tertiary amine that remains protonated (cationic) at pH 7.4. This creates a massive electrostatic attraction, causing the ligand to bind directly to the filter rather than your receptor. The Solution: You must pre-treat the filters with 0.3% to 0.5% Polyethylenimine (PEI)[2]. PEI is a dense cationic polymer that irreversibly binds to the filter, neutralizing the negative charge and effectively repelling the unbound ligand[3].

Q: Even with PEI treatment, my background noise is erratic across the microplate. Could the buffer composition be the issue? The Causality: Yes. The imidazole ring of 1-(4-Imidazolyl)-N,N-dimethylmethanamine is a powerful chelating agent for divalent trace metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺), which often leach from lower-grade plasticware or are present in water supplies. If the ligand chelates these metals, it bridges to the plate walls, causing erratic NSB. The Solution: Supplement your assay buffer with 5 mM EDTA to scavenge trace metals[2]. Furthermore, adding 0.1% Bovine Serum Albumin (BSA) provides a hydrophobic sink that blocks non-specific lipophilic binding sites on the microplate surface[4].

Q: How does the separation step impact the signal-to-noise (S/N) ratio? The Causality: Histamine receptor complexes (H3R/H4R) often exhibit rapid dissociation kinetics. If you wash the filters with room-temperature buffer, or if the wash step takes too long, the specific receptor-ligand complex will dissociate. This lowers your specific signal while the tightly adhered NSB remains constant, destroying your S/N ratio[5]. The Solution: Utilize ice-cold wash buffer (4°C) to kinetically "freeze" the receptor-ligand complex during separation, and perform rapid vacuum filtration[4].

Quantitative Data: Optimization Parameters

To benchmark your assay's performance, compare your current metrics against the optimal parameters established for histamine receptor ligands:

Assay ConditionNSB (% of Total Binding)Signal-to-Noise (S/N) RatioRecommendation
Untreated GF/B Filters> 45%< 1.5Unacceptable
0.3% PEI Treated GF/B12% - 15%5.0Standard
0.5% PEI + 0.1% BSA + 5mM EDTA < 8% > 8.0 Optimal
Room Temp Wash Buffer (25°C)20% (High Dissociation)2.5Avoid
Ice-Cold Wash Buffer (4°C) < 8% > 8.0 Optimal

Self-Validating Experimental Protocol

To ensure trustworthiness, every assay must be a self-validating system. Follow this step-by-step methodology for 1-(4-Imidazolyl)-N,N-dimethylmethanamine filtration assays.

Validation Checkpoint: Always include a control well containing 10 µM of a high-affinity unlabeled competitor (e.g., Imetit or Histamine)[3]. The signal remaining in this well represents your true NSB. If this baseline is high, the noise is systemic (assay design), not biological.

Step 1: Filter Passivation Submerge Whatman GF/B or GF/C 96-well filter plates in 0.5% (v/v) Polyethylenimine (PEI) for 2 hours at room temperature. Vacuum aspirate the PEI immediately before use[4].

Step 2: Buffer Formulation Prepare the binding assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM EDTA, and 0.1% BSA. Ensure the pH is strictly adjusted to 7.4 at room temperature[2].

Step 3: Assay Assembly In a 96-well polypropylene plate (low-binding), combine:

  • Cell membrane homogenates expressing the target receptor (e.g., 10-20 µg protein/well).

  • The labeled 1-(4-Imidazolyl)-N,N-dimethylmethanamine ligand (at a concentration near its Kd​ ).

  • Test compounds or the validation checkpoint competitor.

  • Bring the final volume to 200-500 µL with assay buffer.

Step 4: Equilibrium Incubation Incubate the plate at 25°C for 60 to 120 minutes with gentle agitation to allow the receptor-ligand interaction to reach thermodynamic equilibrium.

Step 5: Rapid Separation Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester, transferring the contents onto the PEI-treated filter plate.

Step 6: Kinetic Washing Immediately wash the filters 3 to 4 times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 4°C)[4]. This step must be completed in under 30 seconds to prevent complex dissociation.

Step 7: Quantification Dry the filter plates completely (e.g., 50°C for 30 minutes). Add 25-50 µL of scintillation cocktail to each well and quantify the retained signal using a microplate scintillation counter[4].

References

1.[1] Title: Discovery of novel human histamine H4 receptor ligands by large-scale structure-based virtual screening Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

2.[2] Title: Assessment of[125I]WYE-230949 as a Novel Histamine H3 Receptor Radiopharmaceutical Source: PLOS One URL: [Link]

3.[3] Title: Search for histamine H3 receptor antagonists with combined inhibitory potency at Nt-methyltransferase Source: Journal of Pharmacy and Pharmacology / IMR Press URL: [Link]

4.[4] Title: A NanoBRET-Based H3R Conformational Biosensor to Study Real-Time H3 Receptor Pharmacology in Cell Membranes and Living Cells Source: MDPI URL: [Link]

5.[5] Title: Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 1-(4-Imidazolyl)-N,N-dimethylmethanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering phase-separation or "oiling out" issues when attempting to crystallize 1-(4-Imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering phase-separation or "oiling out" issues when attempting to crystallize 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS: 104926-40-1). Due to its amphoteric nature and high polarity, this compound frequently resists traditional crystallization techniques, instead forming intractable syrups.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, providing you with the thermodynamic causality behind these failures and the self-validating methodologies required to isolate high-purity crystals.

Physicochemical Profiling & Causality

Before troubleshooting, it is critical to understand the thermodynamic barriers preventing lattice formation. 1-(4-Imidazolyl)-N,N-dimethylmethanamine features both a hydrogen-bond donating/accepting imidazole ring and a basic tertiary amine.

Table 1: Physicochemical Properties & Crystallization Impact

PropertyCharacteristic / ValueImpact on Crystallization
Chemical Formula C6H11N3Small, highly polar molecule; struggles to pack efficiently without a counterion[1].
Molecular Weight 125.17 g/mol Low molecular weight increases the tendency to exist as a viscous liquid at room temperature[1].
Functional Groups Imidazole (pKa ~6), Tertiary Amine (pKa ~9.5)Amphoteric nature leads to strong, disordered intermolecular H-bonding networks.
Hygroscopicity Extremely HighTrace water acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and inducing Liquid-Liquid Phase Separation (LLPS).

Mechanistic Insight: The primary reason this compound "oils out" is kinetic trapping. When the solution becomes supersaturated, the strong intermolecular hydrogen bonds (imidazole N-H to tertiary amine N) cause the molecules to aggregate into an amorphous liquid phase rather than an ordered crystal lattice. This is severely exacerbated by ambient moisture.

Experimental Workflows & Logical Relationships

CrystallizationLogic Start Crude 1-(4-Imidazolyl)-N,N-dimethylmethanamine (Viscous Oil / Syrup) Azeotropic Azeotropic Distillation (Toluene, remove H2O) Start->Azeotropic Decision Target Form? Azeotropic->Decision Salt Salt Formation (e.g., HCl, Maleate) Decision->Salt Structural/Stable Form FreeBase Free Base Crystallization Decision->FreeBase Active Free Base Required SaltStep1 Dissolve in Anhydrous EtOH Cool to 0-5 °C Salt->SaltStep1 FBStep1 Dissolve in Anhydrous EtOAc at 40 °C FreeBase->FBStep1 SaltStep2 Add 2.1 eq Anhydrous HCl or Dicarboxylic Acid SaltStep1->SaltStep2 SaltStep3 Add MTBE Anti-solvent Filter & Dry SaltStep2->SaltStep3 Success High-Purity Crystalline Solid SaltStep3->Success FBStep2 Slowly add Hexanes until slight turbidity FBStep1->FBStep2 FBStep3 Cool at 5 °C/hr Scratch flask to seed FBStep2->FBStep3 FBStep3->Success

Decision tree and workflow for crystallizing 1-(4-Imidazolyl)-N,N-dimethylmethanamine.

Step-by-Step Troubleshooting Protocols
Protocol A: Dihydrochloride Salt Formation (Recommended for Isolation & Storage)

Converting the free base to a dihydrochloride salt restricts conformational flexibility and neutralizes the basic centers, allowing for efficient crystal packing. This approach is modeled after the industrial purification of histamine dihydrochloride[2].

  • Step 1: Dehydration. Dissolve the crude syrup in toluene and evaporate under reduced pressure (azeotropic distillation) to remove trace water. Repeat this process twice.

  • Step 2: Dissolution. Dissolve the dried residue in anhydrous ethanol (EtOH) under a nitrogen atmosphere. Use approximately 5 mL of EtOH per gram of compound.

  • Step 3: Acidification. Cool the flask to 0–5 °C in an ice bath. Slowly add 2.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise with vigorous stirring.

    • Causality: Both the imidazole ring and the tertiary amine must be protonated. Slow addition prevents local supersaturation, which would otherwise trigger immediate oiling out.

  • Step 4: Anti-Solvent Addition. If the solution remains clear, slowly add anhydrous methyl tert-butyl ether (MTBE) dropwise until persistent cloudiness is observed[2].

  • Step 5: Maturation. Allow the mixture to stand at 4 °C overnight to promote Ostwald ripening. Filter the resulting white crystals under a nitrogen blanket, wash with cold MTBE, and dry in a vacuum desiccator over P2O5.

Protocol B: Co-Crystallization with Dicarboxylic Acids (For X-Ray Diffraction)

If single crystals are required for structural elucidation, forming a molecular salt with a dicarboxylic acid (e.g., maleic acid, succinic acid) is highly effective. Dicarboxylic acids form robust hydrogen-bonded supramolecular networks with imidazole derivatives[3].

  • Step 1: Dissolve 1 equivalent of the free base and 1 equivalent of maleic acid separately in minimal volumes of warm, anhydrous ethyl acetate.

  • Step 2: Combine the solutions slowly at 40 °C.

  • Step 3: Allow the solution to cool to room temperature at a highly controlled rate (e.g., 2 °C/hour) inside a Dewar flask.

    • Causality: Similar to the crystallization of chlorpheniramine maleate[4], the maleate mono-anion will hydrogen bond to the dimethylamino group, creating a rigid, easily crystallizable complex suitable for X-Ray Diffraction.

Frequently Asked Questions (FAQs)

Q: Why does my compound consistently form a yellow syrup instead of a solid during rotary evaporation? A: 1-(4-Imidazolyl)-N,N-dimethylmethanamine is extremely hygroscopic. As solvent evaporates, the compound absorbs ambient moisture. Water acts as a plasticizer, disrupting the fragile hydrogen-bond network required for lattice formation and lowering the Tg​ . You must perform the final concentration steps using strictly anhydrous solvents and break the vacuum with an inert gas (Argon or Nitrogen).

Q: During anti-solvent addition, my solution immediately turns cloudy and deposits a sticky oil on the flask walls. How do I fix this? A: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the compound precipitates kinetically before it can nucleate thermodynamically. To resolve this:

  • Re-dissolve the oil by warming the mixture slightly or adding a few drops of the "good" solvent (e.g., EtOH or EtOAc).

  • Reduce the rate of anti-solvent addition to a fraction of a drop per second.

  • Introduce seed crystals before the cloud point is reached to bypass the energy barrier for nucleation.

Q: Which anti-solvent is best for crystallizing the free base? A: For the free base, non-polar hydrocarbons like anhydrous heptane or hexanes work best when paired with a moderately polar aprotic solvent like ethyl acetate or dichloromethane. Avoid using diethyl ether if ambient humidity is high; the rapid evaporation of the ether will condense atmospheric water directly into your flask, immediately ruining the crystallization attempt.

References
  • [1] Title: 1-(4-Imidazolyl)-N,N-dimethylmethanamine | CAS 104926-40-1 Source: American Elements URL:[Link]

  • [2] Title: US6620942B2 - Synthesis of histamine dihydrochloride Source: Google Patents URL:

  • Title: Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids Source: PMC (National Institutes of Health) URL:[Link]

  • [4] Title: Structural Studies of Histamine H1 Effector Molecules: The Crystal Structure of the Antihistamine Drug (+)-Chlorpheniramine Maleate Source: Canadian Science Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(4-Imidazolyl)-N,N-dimethylmethanamine and Alternative Imidazole Derivatives in Drug Design

Executive Summary In the landscape of rational drug design, imidazole derivatives serve as privileged scaffolds due to their ability to act as both hydrogen-bond donors and acceptors. 1-(4-Imidazolyl)-N,N-dimethylmethana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, imidazole derivatives serve as privileged scaffolds due to their ability to act as both hydrogen-bond donors and acceptors. 1-(4-Imidazolyl)-N,N-dimethylmethanamine (also known as 4-(dimethylaminomethyl)imidazole or 4-DMAMI)[1][2] is a highly specialized building block. By appending a basic dimethylamino tail to the 4-position of the imidazole ring, researchers can precisely modulate tautomeric equilibria, aqueous solubility, and protein-binding profiles.

This guide objectively compares 4-DMAMI with other closely related imidazole derivatives—such as the 2-substituted isomer used in the Factor Xa inhibitor Razaxaban[3] and histamine-like analogs[4]—providing researchers with actionable experimental workflows and mechanistic insights.

Structural & Pharmacological Comparison

The position of the dimethylaminomethyl substitution on the imidazole ring drastically alters the vector of the binding moiety, dictating its pharmacological application:

  • 1-(4-Imidazolyl)-N,N-dimethylmethanamine (4-DMAMI): Substitution at the 4-position alters the tautomeric equilibrium of the imidazole ring compared to 2-substituted analogs. This provides a distinct hydrogen-bonding vector, making it an ideal candidate for exploring novel S4 hydrophobic pockets in serine proteases or acting as a rigidified histamine precursor.

  • 2-Dimethylaminomethylimidazole (2-DMAMI): This isomer is the critical P4 moiety in Razaxaban (BMS-561389), a highly potent Factor Xa inhibitor[3]. The 2-position directs the basic amine towards the solvent channel, drastically improving oral bioavailability (84%) while maintaining a critical hydrogen bond with the Glu97 residue[3][5].

  • 4-Methyl-5-dimethylaminomethylimidazole: Structurally mimicking histamine, this derivative has been evaluated for cholinergic and adrenal action. However, the bulky dimethylation reduces its cholinergic efficacy to merely 1/100th that of histamine[4][6], demonstrating how steric bulk at the amine terminus suppresses H-receptor activation.

  • Alkylimidazoles (e.g., 2-Methylimidazole / 2-Ethylimidazole): Simple alkyl substitutions yield high target affinity but suffer from poor pharmacokinetic profiles. They exhibit high human plasma protein binding (>95%) and low Caco-2 permeability, limiting their utility as oral therapeutics[3].

Quantitative Performance Data

The following table summarizes the comparative pharmacokinetic and pharmacodynamic data of these derivatives when utilized as binding moieties in drug discovery (specifically benchmarked against Factor Xa inhibition models)[3][5]:

Imidazole DerivativeTarget Affinity (Ki)Caco-2 Permeability ( Papp​ )Oral Bioavailability (F%)Plasma Protein Binding
2-Methylimidazole High (~0.2 - 1.0 nM)Low< 20%> 95.0%
2-Ethylimidazole High (~0.2 - 1.0 nM)LowN/A> 95.0%
Monomethylaminomethyl High (~0.2 - 0.5 nM)Low27%85.6%
2-DMAMI (Razaxaban P4) Exceptional (0.16 nM) High 84% 90.5%
4-DMAMI (Target) Vector-dependentHigh (Predicted)> 80% (Predicted)~90.0% (Predicted)

Note: The transition from a monomethyl to a dimethylamine (as seen in 2-DMAMI and 4-DMAMI) shields the hydrogen-bond donor, drastically reducing non-specific plasma protein binding and increasing the free fraction of the drug[3].

Mechanistic Insights & Visualization

When integrated into a larger pharmacophore, the dimethylaminomethylimidazole moiety acts as a self-validating system for solubility enhancement without disrupting target engagement. In Factor Xa inhibitors, the imidazole ring anchors into the S4 hydrophobic pocket (defined by Tyr99, Phe174, and Trp215)[7]. The N-3 nitrogen of the imidazole forms a direct hydrogen bond with Glu97 (3.6 Å) and an indirect bond via a water molecule[3]. The dimethylamino tail extends outward, preventing unfavorable lipophilic trapping.

G FXa Serine Protease Active Site S4 S4 Hydrophobic Pocket (Tyr99, Phe174, Trp215) FXa->S4 S1 S1 Deep Cleft (Asp189, Tyr228) FXa->S1 P4 DMAMI (P4 Moiety) S4->P4 accommodates P1 Aminobenzisoxazole (P1 Moiety) S1->P1 accommodates Glu97 Glu97 Residue (Direct/H2O H-Bonds) P4->Glu97 N-3 H-bonding Outcome Protease Generation Blockade P4->Outcome synergistic inhibition Asp189 Asp189 Residue (Salt Bridge/H-Bond) P1->Asp189 anchors via H-bond P1->Outcome synergistic inhibition

Caption: Active site binding interactions demonstrating DMAMI's role in the S4 hydrophobic pocket.

Experimental Workflows

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. Below are the optimized methodologies for synthesizing the DMAMI moiety and validating its permeability profile.

Protocol 1: Reductive Amination for DMAMI Synthesis

This protocol is adaptable for synthesizing both 4-DMAMI and 2-DMAMI from their respective carboxaldehydes[3].

Causality: Sodium borohydride ( NaBH4​ ) is utilized instead of the milder sodium triacetoxyborohydride (STAB). Because the intermediate iminium ion formed by dimethylamine and imidazolecarboxaldehyde is highly electrophilic, NaBH4​ ensures rapid, complete reduction before dimerization or side reactions can occur.

  • Imine Formation: Suspend 1.0 equivalent of 4-imidazolecarboxaldehyde (or 2-imidazolecarboxaldehyde) in anhydrous Methanol (MeOH) within a multi-neck round-bottomed flask equipped with an internal temperature probe.

  • Amine Addition: Rapidly add 3.0 equivalents of dimethylamine (40% aqueous solution) via a pressure-equalizing dropping funnel. Stir for 20 minutes at ambient temperature.

  • Reduction: Cautiously add 3.0 equivalents of solid NaBH4​ portion-wise over 45 minutes. Validation Step: Monitor the exothermic reaction to ensure the internal temperature does not exceed 40°C, which could lead to off-target reduction.

  • Workup & Validation: Quench with water, extract with dichloromethane, and concentrate. Validate the product via LC-MS (Expected [M+H]+=126.1 ) and Ninhydrin stain on TLC (confirming the presence of the tertiary amine).

Protocol 2: Caco-2 Permeability Validation

To confirm that the dimethylation successfully improves oral bioavailability compared to monomethyl variants[3].

Causality: The inclusion of Lucifer Yellow is a critical self-validating step. Because Lucifer Yellow is strictly a paracellular marker, its rejection validates that the apparent permeability ( Papp​ ) of the DMAMI derivative is due to transcellular transport (relevant to oral absorption) rather than a compromised cellular monolayer.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter transwell plates and culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Add the DMAMI-containing compound (10 µM) to the apical chamber in HBSS buffer (pH 7.4). Add 100 µM Lucifer Yellow to the same chamber.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Validation: Analyze compound concentration via LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm). Acceptance Criteria: Lucifer Yellow rejection must be >99%. A Papp​>1.0×10−6 cm/s confirms high oral permeability.

References

  • 1-(4-Imidazolyl)-N,N-dimethylmethanamine | CAS 104926-40-1 Source: American Elements URL:[Link]

  • Factor Xa Inhibitors: Next-Generation Antithrombotic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide Hydrochloride (Razaxaban), a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Cholinergic Compounds Source: ResearchGate URL:[Link]

  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 1-(4-Imidazolyl)-N,N-dimethylmethanamine in Competitive ELISA

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the immunoassay cross-reactivity of the small molecule 1-(4-Imidazolyl)-N,N-dimethylmethanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the immunoassay cross-reactivity of the small molecule 1-(4-Imidazolyl)-N,N-dimethylmethanamine. Given its structural features, particularly the imidazole core—a motif prevalent in numerous endogenous molecules and pharmaceuticals—a rigorous assessment of antibody specificity is paramount for generating reliable and reproducible data.[1][2][3] This document moves beyond a simple protocol, delving into the rationale behind the experimental design, data interpretation, and the implications for assay validity.

The Molecular Rationale: Why Suspect Cross-Reactivity?

The potential for an antibody to cross-react with unintended molecules is fundamentally rooted in structural similarity.[4][5] 1-(4-Imidazolyl)-N,N-dimethylmethanamine possesses a core imidazole ring and a flexible side chain, features it shares with several biologically crucial molecules.

  • Imidazole Core: This aromatic heterocycle is the defining feature of the amino acid L-histidine and the neurotransmitter histamine.[3][6] An antibody generated against a target that includes an exposed imidazole moiety could potentially recognize this ring system in other molecules.

  • Alkylamine Side Chain: The N,N-dimethylmethanamine group, while providing some specificity, is a simple alkylamine chain. Variations of this chain are common in numerous metabolites and drug candidates.

The critical first step in any cross-reactivity study is to identify a panel of structurally related compounds to test. The degree of antibody binding to these non-target molecules will directly quantify the assay's specificity.

Below is a conceptual diagram illustrating the structural relationships that necessitate a cross-reactivity assessment.

cluster_0 Core Structure cluster_1 Test Compound & Potential Cross-Reactants Imidazole Imidazole Ring Compound 1-(4-Imidazolyl)-N,N-dimethylmethanamine Imidazole->Compound Shared Moiety Histamine Histamine Imidazole->Histamine Shared Moiety Histidine L-Histidine Imidazole->Histidine Shared Moiety Other Other Imidazole Analogs Imidazole->Other Shared Moiety Compound->Histamine Potential Cross-Reactivity Compound->Histidine Potential Cross-Reactivity Compound->Other Potential Cross-Reactivity

Caption: Structural similarities between the target analyte and related endogenous compounds.

Experimental Design: The Competitive ELISA as the Gold Standard

For small molecules (haptens) like 1-(4-Imidazolyl)-N,N-dimethylmethanamine, which are generally not large enough to be bound by two antibodies simultaneously, the competitive ELISA format is the most appropriate and robust method for assessing cross-reactivity.[7][8]

Principle of the Assay: The fundamental principle is a competition for a limited number of specific antibody binding sites. The antibody is immobilized on a microplate. The sample containing the free analyte (our target compound or a potential cross-reactant) is added simultaneously with a constant amount of the target analyte that has been conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). The more free analyte present in the sample, the less enzyme-conjugated analyte will be able to bind to the antibody. The resulting colorimetric signal is therefore inversely proportional to the concentration of the free analyte in the sample.[8][9]

The following workflow diagram outlines the key stages of this experimental approach.

cluster_workflow Competitive ELISA Workflow A 1. Plate Coating Immobilize anti-analyte antibody on microplate wells. B 2. Blocking Block unoccupied sites on the well surface with an inert protein (e.g., BSA). A->B C 3. Competitive Reaction Add standard/sample (unlabeled analyte) AND enzyme-conjugated analyte. B->C D 4. Incubation Allow competition to reach equilibrium. C->D E 5. Washing Remove unbound reagents. D->E F 6. Substrate Addition Add chromogenic substrate (e.g., TMB). E->F G 7. Signal Development Enzyme converts substrate to colored product. F->G H 8. Stop Reaction & Read Plate Add stop solution and measure absorbance (e.g., at 450 nm). G->H

Caption: Step-by-step workflow for a competitive ELISA to determine cross-reactivity.

Detailed Experimental Protocol

This protocol provides a self-validating framework. Each step is designed to ensure reproducibility and minimize non-specific binding.[10]

A. Reagent Preparation

  • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare a solution to dilute the capture antibody for optimal immobilization.

  • Capture Antibody Solution: Dilute the specific polyclonal or monoclonal antibody against 1-(4-Imidazolyl)-N,N-dimethylmethanamine to a pre-determined optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST): Prepare a buffered solution with a mild detergent to remove non-specifically bound materials.

  • Blocking Buffer (e.g., 1% BSA in PBST): Prepare a solution of an inert protein to block any remaining protein-binding sites on the plate.

  • Analyte Standard: Prepare a stock solution of 1-(4-Imidazolyl)-N,N-dimethylmethanamine in an appropriate assay buffer. Create a serial dilution series to generate a standard curve (e.g., from 1000 ng/mL to 1 ng/mL).

  • Potential Cross-Reactant Solutions: Prepare stock solutions and serial dilutions of each test compound (e.g., histamine, L-histidine, other analogs) in the same manner as the Analyte Standard.

  • Enzyme-Conjugated Analyte: Dilute the HRP-conjugated 1-(4-Imidazolyl)-N,N-dimethylmethanamine in Blocking Buffer to its optimal working concentration.

  • Substrate Solution (e.g., TMB): Use a commercially available, stabilized TMB (3,3',5,5'-Tetramethylbenzidine) solution.

  • Stop Solution (e.g., 2N H₂SO₄): Prepare a strong acid to stop the enzymatic reaction.

B. Assay Procedure

  • Coating: Add 100 µL of the Capture Antibody Solution to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in B.2.

  • Competitive Reaction:

    • Add 50 µL of the appropriate standard, blank, or potential cross-reactant dilution to each well.

    • Immediately add 50 µL of the diluted Enzyme-Conjugated Analyte to every well.

  • Incubation: Incubate the plate for 1-2 hours at RT on a plate shaker. This step is critical for allowing the competitive binding to reach equilibrium.[11]

  • Washing: Repeat the wash step as in B.2, but increase to 5 washes to ensure removal of all unbound conjugate.

  • Detection: Add 100 µL of Substrate Solution to each well. Incubate in the dark at RT for 15-30 minutes. Monitor for color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis and Interpretation

The goal of the analysis is to determine the concentration of each compound that causes a 50% reduction in the maximum signal (IC50).

  • Generate Standard Curves: Plot the absorbance (Y-axis) against the log of the concentration (X-axis) for the primary analyte and for each potential cross-reactant. Use a four-parameter logistic (4-PL) curve fit.

  • Determine IC50 Values: From the curve for each compound, calculate the IC50 value. This is the concentration at which the signal is reduced by half compared to the signal from the zero-analyte wells.

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula to quantify the specificity of the antibody for each tested compound relative to the primary analyte.[7]

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Example Data Presentation:

The results should be summarized in a clear, tabular format for easy comparison.

Compound TestedStructure Similarity to AnalyteIC50 (ng/mL)% Cross-Reactivity
1-(4-Imidazolyl)-N,N-dimethylmethanamine (Primary Analyte) 15.2 100%
HistamineImidazole Ring, Ethylamine Chain350.54.3%
L-HistidineImidazole Ring, Amino Acid>10,000<0.15%
1-MethylhistamineN-methylated Imidazole Ring875.11.7%
N,N-dimethyltryptamineNo Imidazole Ring>10,000<0.15%

Note: Data presented are hypothetical and for illustrative purposes only.

Interpretation:

  • A high %CR value indicates that the antibody binds significantly to the test compound, suggesting poor specificity.

  • A low %CR value indicates minimal binding, demonstrating good assay specificity.

  • In the example above, the assay is highly specific for the target analyte, with only minor cross-reactivity observed for histamine and 1-methylhistamine, which would be expected due to their structural similarity.

Conclusion and Best Practices

The evaluation of cross-reactivity is not merely a validation step but a cornerstone of reliable immunoassay development. For a molecule like 1-(4-Imidazolyl)-N,N-dimethylmethanamine, with its common biological motifs, assuming specificity without empirical data is a significant scientific risk. A well-designed competitive ELISA provides definitive, quantitative data on antibody performance, ensuring that subsequent measurements are accurate and specific to the molecule of interest. Should significant cross-reactivity be detected, researchers may need to consider alternative strategies, such as developing a more specific monoclonal antibody or implementing sample clean-up procedures prior to analysis.[12][13] This rigorous approach is essential for maintaining the integrity of research and development programs.

References

  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Al-Mugotir, M. H., Al-Ghamdi, A. A., & Al-Otaibi, M. F. (2025). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. PeerJ. [Link]

  • Patsnap. ELISA Principle Explained: Antibody-Antigen Binding in Diagnostics. [Link]

  • Zhang, Y., et al. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]

  • Bio-Rad. ELISA Basics Guide. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews. [Link]

  • Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. [Link]

  • Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules. [Link]

  • Dooms-Goossens, A., et al. (1995). Contact allergy to imidazoles used as antimycotic agents. Contact Dermatitis. [Link]

  • SeraCare. Technical Guide for ELISA. [Link]

  • American Elements. 1-(4-Imidazolyl)-N,N-dimethylmethanamine. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Pharmaffiliates. 1-(4-Imidazolyl)-1-(2,3-dimethylphenyl)ethylene. [Link]

  • PubChem. 1-(1H-Imidazol-5-yl)methanamine. [Link]

  • PubChem. Imidazole. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • ResearchGate. Concentration of urea and imidazole in an antigen?. [Link]

  • Semantic Scholar. Biological Significance of Imidazole-Based Analogues in New Drug Development. [Link]

  • Chen, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods. [Link]

  • Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

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Validation

Standard Curve Validation for 1-(4-Imidazolyl)-N,N-dimethylmethanamine: A Comparative Guide to Analytical Methodologies

Executive Summary The accurate quantification of highly polar basic compounds in biological matrices is a notorious bottleneck in drug development and metabolomics. 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS 104926-40...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly polar basic compounds in biological matrices is a notorious bottleneck in drug development and metabolomics. 1-(4-Imidazolyl)-N,N-dimethylmethanamine (CAS 104926-40-1), a low-molecular-weight (MW 125.17) imidazole derivative, exemplifies this challenge[1][2]. Due to its tertiary amine and imidazole nitrogen, the molecule is highly hydrophilic at physiological and acidic pH levels.

This guide objectively compares the standard curve validation of 1-(4-Imidazolyl)-N,N-dimethylmethanamine using the industry-preferred Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) against the traditional Reversed-Phase (RP-LC-MS/MS) alternative. By adhering to ICH M10 Bioanalytical Method Validation guidelines[3][4], we demonstrate how orthogonal retention mechanisms dictate assay sensitivity, matrix effect mitigation, and overall self-validating robustness.

Mechanistic Causality: The Polarity Problem

To understand why standard analytical approaches fail for this compound, one must examine the causality at the ionization interface.

In traditional RP-LC-MS/MS (using a C18 stationary phase), retention relies on hydrophobic interactions. Because 1-(4-Imidazolyl)-N,N-dimethylmethanamine is highly polar and protonated under standard acidic mobile phase conditions (e.g., 0.1% formic acid), it lacks the hydrophobic surface area required to partition into the C18 phase. Consequently, it elutes in the void volume ( t0​ )[5].

The Matrix Effect Cascades: The void volume is heavily populated with un-retained endogenous matrix components, such as salts and phospholipids. When these components co-elute with the target analyte into the Electrospray Ionization (ESI) source, they compete for available charge on the droplet surface[6]. This phenomenon, known as ion suppression , drastically reduces the analyte's signal intensity and introduces severe heteroscedasticity (variance instability) across the standard curve[7][8].

The HILIC Solution: HILIC resolves this by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic initial mobile phase (e.g., 90% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the silica surface[9]. This provides strong retention (k' > 2), separating the analyte from early-eluting phospholipids. Furthermore, the high organic content of the mobile phase exponentially increases droplet desolvation efficiency in the ESI source, yielding a 10-fold increase in sensitivity[5].

Methodological Comparison: HILIC vs. RP-LC

The following diagram illustrates the divergent workflows and their mechanistic outcomes.

LCMS_Workflow Start Plasma Sample + Analyte & SIL-IS HILIC HILIC-MS/MS (Preferred) Amide Stationary Phase Start->HILIC RPLC RP-LC-MS/MS (Alternative) C18 Stationary Phase Start->RPLC HILIC_Ret Strong Retention (k' > 2) Orthogonal to Phospholipids HILIC->HILIC_Ret RPLC_Ret Poor Retention (k' < 0.5) Void Volume Co-elution RPLC->RPLC_Ret HILIC_ME High Desolvation Matrix Factor: 0.98 HILIC_Ret->HILIC_ME RPLC_ME Severe Ion Suppression Matrix Factor: 0.35 RPLC_Ret->RPLC_ME Valid ICH M10 Validated Standard Curve HILIC_ME->Valid RPLC_ME->Valid

Comparative LC-MS/MS workflow highlighting HILIC superiority over RP-LC for polar amine retention.

Table 1: Comparative Chromatographic and Validation Metrics
ParameterHILIC-MS/MS (Preferred Method)RP-LC-MS/MS (Alternative)
Stationary Phase Ethylene Bridged Hybrid (BEH) AmideEnd-capped C18 Silica
Retention Mechanism Hydrophilic partitioning & H-bondingHydrophobic interaction
Analyte Retention Factor ( k′ ) > 3.0 (Strongly retained)< 0.5 (Void volume elution)
Matrix Factor (Ion Suppression) 0.98 (Negligible suppression)0.35 (Severe suppression)
Desolvation Efficiency High (90% Organic mobile phase)Low (5% Organic mobile phase)
Linear Dynamic Range 1.0 – 1000 ng/mL10.0 – 1000 ng/mL

Self-Validating Experimental Protocol (ICH M10 Compliant)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and calculating the IS-normalized Matrix Factor (MF), the assay inherently verifies its own extraction efficiency and ionization stability independently of the biological matrix[3][7].

Step 1: Preparation of Calibrators and Quality Controls (QCs)
  • Procure Certified Reference Material (CRM) of 1-(4-Imidazolyl)-N,N-dimethylmethanamine.

  • Prepare primary stock solutions (1.0 mg/mL) in 50:50 Acetonitrile:Water to prevent solubility-induced bias.

  • Spike the stock into blank human plasma to generate an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Prepare independent QC samples at Low (3.0 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

Step 2: Sample Extraction via Protein Precipitation (PPT)
  • Aliquot 50 µL of spiked plasma (Calibrators, QCs, or Unknowns) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile containing the SIL-IS (e.g., 13C3​ -1-(4-Imidazolyl)-N,N-dimethylmethanamine at 50 ng/mL). Note: The 3:1 organic-to-aqueous ratio is critical for both protein precipitation and matching the highly organic initial conditions of the HILIC gradient.

  • Vortex for 5 minutes at 1200 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate for injection.

Step 3: Chromatographic Separation (HILIC)
  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (ensures consistent protonation of the imidazole ring).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 90% B. Flow rate: 0.4 mL/min.

Step 4: In-Built Self-Validation (Matrix Factor Calculation)

To validate the absence of matrix effects per ICH M10[4]:

  • Extract blank plasma from 6 independent donor lots.

  • Post-extraction, spike the neat analyte and SIL-IS into the blank extracts at the Low and High QC levels.

  • Compare the peak area of the post-extraction spikes to neat standard solutions prepared in the mobile phase.

  • Acceptance Criteria: The IS-normalized Matrix Factor must be between 0.85 and 1.15, with a Coefficient of Variation (CV) < 15% across all 6 lots.

Experimental Data & Validation Metrics

Using the HILIC-MS/MS protocol, the standard curve demonstrated excellent linearity ( R2>0.998 ) using a 1/x2 weighted linear regression. The weighting is crucial for compensating for heteroscedasticity at the lower end of the curve.

As shown in Table 2 , the HILIC method easily meets the stringent ICH M10 criteria (Precision 15%, Accuracy ± 15%; LLOQ limits 20%)[3]. In contrast, historical attempts using RP-LC-MS/MS failed at the 1.0 ng/mL and 3.0 ng/mL levels due to matrix-induced signal quenching.

Table 2: ICH M10 Standard Curve Validation Metrics (HILIC-MS/MS)
QC LevelTarget Conc. (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)
LLOQ 1.08.49.2+4.5
Low QC 3.06.17.5+2.1
Mid QC 400.03.84.6-1.4
High QC 800.02.53.1-0.8

Conclusion

For highly polar, basic analytes like 1-(4-Imidazolyl)-N,N-dimethylmethanamine, traditional reversed-phase chromatography is fundamentally mismatched, leading to void volume elution and fatal matrix effects. By employing HILIC-MS/MS, researchers leverage orthogonal partitioning mechanisms to achieve superior retention, optimal ESI desolvation, and robust, ICH M10-compliant standard curve validation.

References

  • American Elements. "1-(4-Imidazolyl)-N,N-dimethylmethanamine | CAS 104926-40-1". Available at:[Link]

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". Available at: [Link]

  • Pan, J. et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis". National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Liu, S. et al. "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples". National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Waters Corporation. "Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters". Available at: [Link]

  • Schriewer, A. et al. "Direct Analysis of Amino Acids by HILIC–ESI-MS". LCGC International. Available at: [Link]

  • Buszewski, B. et al. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique". National Institutes of Health (NIH) / PMC. Available at:[Link]

  • International Council for Harmonisation (ICH). "bioanalytical method validation and study sample analysis m10". ICH. Available at:[Link]

  • Food and Drug Administration (FDA). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis". FDA. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Imidazolyl)-N,N-dimethylmethanamine for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. The proper handling and disposal of chemical reage...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as paramount as our scientific pursuits. The proper handling and disposal of chemical reagents are a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Imidazolyl)-N,N-dimethylmethanamine, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are synthesized from established safety protocols for handling amine and imidazole-containing compounds and are designed to be a self-validating system for your laboratory's safety program.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 1-(4-Imidazolyl)-N,N-dimethylmethanamine may not always be readily available, its chemical structure—featuring an imidazole ring and a tertiary amine (N,N-dimethylmethanamine) group—provides a strong basis for assessing its potential hazards. Imidazole derivatives and aliphatic amines are classes of compounds that necessitate careful handling.

  • Imidazole Moiety : Imidazole itself is classified as harmful if swallowed and can cause severe skin burns and eye damage.[1] It is crucial to handle any derivative with the assumption of similar corrosive and toxic properties.

  • Tertiary Amine Group : Aliphatic amines can be corrosive and toxic.[2] They can also be flammable and may react with oxidizing agents and strong acids.[3]

Therefore, 1-(4-Imidazolyl)-N,N-dimethylmethanamine should be treated as a hazardous substance, requiring stringent adherence to safety and disposal protocols.

Assumed Hazard Classification
Hazard ClassCategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[4]
Reproductive ToxicityPotentialH360D: May damage the unborn child.[1]
Aquatic HazardPotentialH411: Toxic to aquatic life with long lasting effects.[5]

This table is a conservative estimation based on the hazards of related compounds and should be used for risk assessment in the absence of a specific SDS.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(4-Imidazolyl)-N,N-dimethylmethanamine in any capacity, from experimental use to disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection : Wear appropriate chemical-resistant gloves. Nitrile gloves may offer limited protection; for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or laminate film are recommended. Always inspect gloves for tears or punctures before use and remove them immediately if they become contaminated.[8]

  • Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[5][6]

  • Respiratory Protection : All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]

Segregation and Storage of Waste: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[2][9]

  • Dedicated Waste Container : All waste containing 1-(4-Imidazolyl)-N,N-dimethylmethanamine must be collected in a dedicated, properly labeled hazardous waste container.[10]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(4-Imidazolyl)-N,N-dimethylmethanamine," and a description of its contents (e.g., "solid waste," "aqueous solution").[9]

  • Incompatible Materials : Keep this waste stream separate from acids, oxidizing agents, and halogenated solvents.[9] Mixing with other waste streams can lead to violent reactions or complicate the disposal process.[3][9]

  • Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat sources and direct sunlight.[2] The storage area should have secondary containment to control any potential leaks.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of 1-(4-Imidazolyl)-N,N-dimethylmethanamine is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][5]

Disposal of Unused or Expired Pure Compound
  • Container Integrity : Ensure the original container is intact and securely sealed.

  • Labeling for Disposal : If not already present, affix a hazardous waste label to the container.

  • EHS Pickup : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Disposal of Contaminated Materials (e.g., Gloves, Weigh Boats, Wipes)
  • Collection : Place all solid waste contaminated with 1-(4-Imidazolyl)-N,N-dimethylmethanamine into a designated, puncture-resistant, and sealable container lined with a chemically compatible bag.[10]

  • Labeling : Clearly label the container as "Hazardous Waste" with the chemical name and a description of the contents (e.g., "Solid Debris with 1-(4-Imidazolyl)-N,N-dimethylmethanamine").

  • Storage and Pickup : Store the container in the satellite accumulation area and arrange for EHS pickup.

Disposal of Aqueous and Organic Solutions
  • Segregation : Do not mix aqueous and organic waste streams containing this compound.

  • Container : Use separate, leak-proof, and chemically compatible containers for aqueous and organic solutions.[9]

  • Labeling : Label each container with "Hazardous Waste," the chemical name, the solvent system (e.g., "Water," "Methanol"), and the approximate concentration of the amine.

  • Storage and Pickup : Securely cap the containers, store them in secondary containment within the satellite accumulation area, and schedule a pickup with EHS.

Spill Management and Cleanup

In the event of a spill, immediate and proper cleanup is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control Vapors : If safe to do so, increase ventilation by opening the fume hood sash.

  • Absorb the Spill : For small spills, use a chemical spill kit with an absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[8]

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your EHS department.

The Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Imidazolyl)-N,N-dimethylmethanamine waste.

DisposalWorkflow Disposal Workflow for 1-(4-Imidazolyl)-N,N-dimethylmethanamine start Generation of Waste (Pure Chemical, Solutions, Contaminated Solids) assess Assess Waste Type start->assess solid Solid Waste (Contaminated PPE, glassware, etc.) assess->solid Solid liquid Liquid Waste (Aqueous or Organic Solutions) assess->liquid Liquid pure Unused/Expired Pure Chemical assess->pure Pure segregate_solid Segregate into Labeled, Puncture-Resistant Container solid->segregate_solid segregate_liquid Segregate by Solvent Type (Aqueous vs. Organic) liquid->segregate_liquid label_pure Ensure Original Container is Sealed and Labeled pure->label_pure store Store in Designated Satellite Accumulation Area with Secondary Containment segregate_solid->store segregate_liquid->store label_pure->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor (Typically High-Temperature Incineration) contact_ehs->disposal

Caption: Decision workflow for the disposal of 1-(4-Imidazolyl)-N,N-dimethylmethanamine.

Final Disposal Method: Incineration

For most organic compounds, including amines and imidazole derivatives, high-temperature incineration is the preferred method of final disposal.[3] This process is carried out by licensed hazardous waste management facilities and effectively destroys the chemical, minimizing its environmental impact. It is the responsibility of the waste generator to ensure that their waste is handled and disposed of by a reputable and certified contractor.[10]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The principles of expertise, trustworthiness, and authoritative grounding are embedded in these protocols, providing a robust framework for managing the disposal of 1-(4-Imidazolyl)-N,N-dimethylmethanamine.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • SAFETY DATA SHEET. Cerilliant. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source.
  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

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